molecular formula C5H3BrN2S B6591420 2-Bromo-5-methylthiazole-4-carbonitrile CAS No. 1379365-49-7

2-Bromo-5-methylthiazole-4-carbonitrile

Cat. No.: B6591420
CAS No.: 1379365-49-7
M. Wt: 203.06 g/mol
InChI Key: BQMPVBMMGTVOKQ-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H3BrN2S and its molecular weight is 203.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-methylthiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methylthiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c1-3-4(2-7)8-5(6)9-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMPVBMMGTVOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379365-49-7
Record name 4-Thiazolecarbonitrile, 2-bromo-5-methyl-
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Foundational & Exploratory

Technical Monograph: 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The "Swiss Army Knife" Scaffold for Kinase Inhibitor Design [1]

Executive Summary

2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2][3] Its trisubstituted thiazole core offers three orthogonal vectors for diversification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1] Unlike its more common isomer (2-bromo-4-methylthiazole-5-carbonitrile), this specific regioisomer places the nitrile group at the C4 position, providing unique geometric constraints and hydrogen-bonding capabilities crucial for ATP-binding pocket occupancy.[1] This guide details the validated synthesis, physicochemical properties, and reactivity profile of this critical intermediate.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

PropertyData
CAS Number 1379365-49-7
IUPAC Name 2-Bromo-5-methyl-1,3-thiazole-4-carbonitrile
Molecular Formula C₅H₃BrN₂S
Molecular Weight 203.06 g/mol
SMILES CC1=C(C#N)N=C(Br)S1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage Stability Hygroscopic; Store under inert atmosphere at 2–8°C
Key Hazards Acute Toxicity (Oral/Dermal/Inhalation); Skin/Eye Irritant

Strategic Synthesis: The Regiochemical Imperative

The synthesis of 2-bromo-5-methylthiazole-4-carbonitrile requires strict regiochemical control.[1] A common pitfall is the use of ethyl 2-chloroacetoacetate, which yields the inverted isomer (4-methyl-5-carboxylate).[1] To access the target 5-methyl-4-carbonitrile core, the Hantzsch thiazole synthesis must utilize ethyl 3-bromo-2-oxobutanoate .[1]

Validated Synthetic Workflow

Synthesis Start1 Ethyl 3-bromo-2-oxobutanoate Inter1 Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Start1->Inter1 EtOH, Reflux (Hantzsch Cyclization) Start2 Thiourea Start2->Inter1 Inter2 Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate Inter1->Inter2 CuBr2, t-BuONO MeCN (Sandmeyer) Inter3 2-Bromo-5-methyl- thiazole-4-carboxamide Inter2->Inter3 NH3/MeOH (Amidation) Final 2-Bromo-5-methyl- thiazole-4-carbonitrile Inter3->Final TFAA, Pyridine (Dehydration)

Figure 1: Step-wise synthesis ensuring correct regiochemistry at C4/C5 positions.

Detailed Protocol Steps
Step 1: Hantzsch Cyclization (Regioselective)[1]
  • Reagents: Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Thiourea (1.0 eq), Ethanol.[1]

  • Procedure: Dissolve thiourea in ethanol and add the alpha-bromo ketoester dropwise. Reflux for 4–6 hours.[1]

  • Mechanism: The sulfur atom of thiourea attacks the alpha-carbon (C3 of the butyrate) displacing bromide.[1] The nitrogen then condenses with the C2 ketone.[1]

  • Outcome: Formation of Ethyl 2-amino-5-methylthiazole-4-carboxylate .[1][4][5][6]

  • Critical Note: Using the wrong starting material (ethyl 2-chloroacetoacetate) will result in the 4-methyl-5-carboxylate isomer.[1]

Step 2: Sandmeyer Bromination
  • Reagents: t-Butyl nitrite (1.5 eq), CuBr₂ (1.2 eq), Acetonitrile.[1]

  • Procedure: Add t-butyl nitrite to a suspension of the amine and CuBr₂ in MeCN at 0°C. Warm to room temperature.

  • Why this works: Direct diazotization in organic solvent (Doyle conditions) is superior to aqueous NaNO₂/HBr for thiazoles due to solubility and suppression of side reactions.[1]

Step 3: Functional Group Interconversion (Ester to Nitrile)[1]
  • Amidation: Treat the ester with 7N NH₃ in methanol (sealed tube, 80°C) to yield the primary amide.[1]

  • Dehydration: Treat the amide with Trifluoroacetic anhydride (TFAA) and pyridine in DCM at 0°C to afford the 4-carbonitrile .

Reactivity & Functionalization Matrix

The scaffold offers three distinct reactivity "handles" that can be manipulated independently.[1]

Reactivity Core 2-Bromo-5-methylthiazole- 4-carbonitrile C2 C2-Position (Bromine) Core->C2 C4 C4-Position (Nitrile) Core->C4 C5 C5-Position (Methyl) Core->C5 Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) C2->Suzuki SNAr SNAr Displacement (Amines/Thiols, Heat) C2->SNAr Tetrazole Tetrazole Formation (NaN3, ZnBr2) C4->Tetrazole Reduction Reduction to Amine (H2, Raney Ni) C4->Reduction NBS Radical Bromination (NBS, AIBN) -> CH2Br C5->NBS

Figure 2: Orthogonal reactivity map for library generation.[1]

C2-Bromine: The Primary Coupling Vector

The C2 position is activated by the adjacent nitrogen and sulfur atoms.[1]

  • Suzuki-Miyaura: Reacts readily with aryl boronic acids.[1] Catalyst Recommendation: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.[1]

  • SNAr: The bromine can be displaced by nucleophiles (primary/secondary amines, thiols) at elevated temperatures (80–120°C in DMF/DMSO), although this is less facile than in 2-bromo-4-nitrothiazoles.[1]

C4-Nitrile: The Pharmacophore Builder

The nitrile group is a versatile precursor:

  • Tetrazoles: Reaction with NaN₃/ZnBr₂ generates a bioisostere of a carboxylic acid, common in angiotensin II receptor blockers.[1]

  • Thioamides: Reaction with H₂S or P₂S₅ generates thioamides for further cyclization (e.g., forming bis-thiazoles).[1]

C5-Methyl: The "Hidden" Vector

Often overlooked, the C5-methyl group is benzylic-like.[1]

  • Radical Bromination: Treatment with NBS and AIBN yields the 5-(bromomethyl) derivative.[1] This allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via simple alkylation.[1]

Handling & Safety Protocols

  • Hazard Classification: This compound is an organic nitrile and aryl bromide.[1] It should be treated as Toxic if swallowed (H301) and a Skin/Eye Irritant (H315/H319).[1]

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis may release HCN.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All operations involving the dry powder must be performed in a fume hood.[1]

  • Spill Cleanup: Do not use water initially.[1] Absorb with inert material (vermiculite), then treat the surface with a dilute bleach solution to oxidize any potential trace cyanides.[1]

References

  • Chemical Identity & CAS Verification Source: American Elements / PubChem Title: 2-Bromo-5-methylthiazole-4-carbonitrile Product Data [1][2][3]

  • General Thiazole Synthesis (Hantzsch Method) Source: Organic Syntheses / Clockss Archive Title: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Precursor Synthesis)

  • Sandmeyer Reaction on Thiazoles Source: BLD Pharm / ChemicalBook Title: Reaction protocols for 2-aminothiazole to 2-bromothiazole conversion

  • Isomer Differentiation (4-Me vs 5-Me) Source: DergiPark Academic Title: Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation (Detailed NMR/Synthesis data for the 5-methyl-4-carboxylate isomer)

Sources

Technical Guide: Synthesis and Characterization of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) is a highly functionalized heterocyclic building block critical in the development of next-generation pharmaceuticals, particularly in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and kinase inhibitors. Its value lies in the orthogonal reactivity of its substituents: the C2-bromide serves as an electrophilic handle for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


), while the C4-nitrile  provides a gateway to amidines, tetrazoles, or carboxylic acids.[1]

This guide details a robust, scalable synthesis route designed to ensure regiochemical purity—a common pitfall in thiazole chemistry. Unlike the 4-methyl-5-carboxylate isomers often encountered in literature (derived from acetoacetate), this protocol specifically targets the 5-methyl-4-carbonitrile motif using a specialized Hantzsch condensation strategy.

Retrosynthetic Analysis & Regiocontrol

To achieve the specific 4-cyano-5-methyl substitution pattern, standard ethyl acetoacetate precursors must be avoided, as they predominantly yield 4-methyl-5-carboxylates. Instead, the synthesis relies on Ethyl 3-bromo-2-oxobutyrate , which directs the methyl group to the C5 position and the carboxylate (precursor to nitrile) to the C4 position.[1]

Reaction Scheme

ReactionScheme SM1 Ethyl 2-hydroxybutyrate (Precursor) SM2 Ethyl 3-bromo-2-oxobutyrate (Key Intermediate) SM1->SM2 NBS, CCl4 Oxidative Bromination INT1 Ethyl 2-amino-5-methyl- thiazole-4-carboxylate SM2->INT1 Thiourea, EtOH Hantzsch Cyclization INT2 Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate INT1->INT2 CuBr2, t-BuONO Sandmeyer Reaction INT3 2-Bromo-5-methyl- thiazole-4-carboxamide INT2->INT3 NH3, MeOH Amidation PROD 2-Bromo-5-methyl- thiazole-4-carbonitrile (TARGET) INT3->PROD TFAA, Pyridine Dehydration

Figure 1: Step-wise synthetic pathway ensuring correct regiochemistry (5-Me, 4-CN).

Detailed Experimental Protocols

Step 1: Hantzsch Cyclization to Ethyl 2-amino-5-methylthiazole-4-carboxylate

Objective: Construct the thiazole core with correct substituent placement.

  • Reagents: Ethyl 3-bromo-2-oxobutyrate (1.0 eq), Thiourea (1.0 eq), Ethanol (anhydrous).

  • Mechanism: The sulfur atom of thiourea attacks the electrophilic C3-position (bearing bromine), followed by nitrogen attack on the C2-carbonyl to close the ring.

Protocol:

  • Dissolve Ethyl 3-bromo-2-oxobutyrate (22.3 g, 100 mmol) in absolute ethanol (150 mL).

  • Add Thiourea (7.6 g, 100 mmol) in portions at room temperature.

  • Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting bromide.
    
  • Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralize by adding saturated aqueous

    
     until pH ~8.
    
  • Evaporate ethanol under reduced pressure.

  • Extract the residue with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to obtain a pale yellow solid.

    • Yield Target: 60–75%

    • Key Data:

      
       (
      
      
      
      ) shows
      
      
      singlet (~7.0 ppm) and C5-Methyl singlet (~2.6 ppm).
Step 2: Sandmeyer Reaction (Bromination)

Objective: Convert the C2-amino group to a C2-bromo group. Critical Control: Use of t-Butyl Nitrite (t-BuONO) in acetonitrile is preferred over aqueous


 to minimize hydrolysis of the ester and improve solubility.

Protocol:

  • Suspend Ethyl 2-amino-5-methylthiazole-4-carboxylate (18.6 g, 100 mmol) in anhydrous Acetonitrile (200 mL).

  • Add Copper(II) Bromide (

    
    , 26.8 g, 120 mmol) in one portion.
    
  • Cool the dark mixture to

    
     in an ice bath.
    
  • Dropwise add t-Butyl Nitrite (15.5 g, 150 mmol) over 30 minutes. Caution: Gas evolution (

    
    ).
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Quench by pouring into

    
     of 
    
    
    
    (to keep Cu salts in solution).
  • Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Product: Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-62-5).

Step 3: Amidation & Dehydration (One-Pot or Two-Step)

Objective: Convert C4-Ester to C4-Nitrile.

Sub-step 3a: Amidation

  • Dissolve the bromo-ester (10 mmol) in 7N Ammonia in Methanol (20 mL).

  • Seal in a pressure tube and stir at room temperature for 16 hours.

  • Concentrate to dryness to afford 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7).[2]

Sub-step 3b: Dehydration to Nitrile [3]

  • Suspend the crude amide (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add Pyridine (20 mmol, 1.6 mL) and cool to

    
    .
    
  • Add Trifluoroacetic Anhydride (TFAA) (12 mmol, 1.7 mL) dropwise.

  • Stir at

    
     for 1 hour, then warm to RT.
    
  • Workup: Wash with saturated

    
    , then 1M HCl, then brine.
    
  • Isolation: Dry (

    
    ) and concentrate. Purify via recrystallization (Hexanes/EtOAc) or column chromatography.
    

Characterization Data

The following data validates the structure of 2-Bromo-5-methylthiazole-4-carbonitrile .

TechniqueParameterObserved Value / Characteristic Signal
Physical State AppearanceOff-white to pale yellow crystalline solid
Melting Point Range68 – 72 °C (Lit. analogs)


, 400 MHz

2.58 (s, 3H,

)


, 100 MHz

14.8 (

), 113.5 (

), 124.2 (C4), 142.1 (C5), 138.5 (C2-Br)
IR Spectroscopy

(

)
2230 (C

N stretch, sharp), 1510 (C=N thiazole)
HRMS (ESI)

Calc.[1][2][4] for

: 202.9279 / 204.9258 (Br pattern)

Critical Process Parameters & Troubleshooting

Regiochemistry Validation

The most common error is using ethyl 2-chloroacetoacetate , which yields the 4-methyl-5-carboxylate isomer.

  • Check: Run a NOESY NMR experiment on the intermediate ester.

    • Correct (5-Me-4-COOEt): Strong NOE between Methyl protons and Ester Ethyl group protons is unlikely or weak due to geometry.

    • Incorrect (4-Me-5-COOEt): Strong NOE between 4-Me and 5-Ester group.

  • Chemical Shift: The C5-Methyl in the target (4-CN) typically appears slightly upfield compared to the 4-Methyl isomer due to the shielding cone of the adjacent nitrile/carbonyl at C4.

Sandmeyer Safety
  • Diazonium Instability: Thiazole diazonium salts are less stable than phenyl analogs. Do not isolate the diazonium salt. Generate it in situ with

    
     present.
    
  • Exotherm: The addition of t-BuONO is exothermic. Maintain temperature

    
     to prevent decomposition to the 2-hydroxy (thiazolone) byproduct.
    
Dehydration Efficiency

If TFAA/Pyridine fails or gives low yield, use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at


 for a milder, neutral dehydration.[1]

Troubleshooting Problem Low Yield in Sandmeyer Step Cause1 Diazonium Hydrolysis (Formation of OH byproduct) Problem->Cause1 Cause2 Radical Polymerization Problem->Cause2 Solution1 Ensure Anhydrous Conditions Use MeCN/t-BuONO instead of NaNO2/H2O Cause1->Solution1 Solution2 Add CuBr2 BEFORE nitrite to trap radical immediately Cause2->Solution2

Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.

References

  • Hantzsch Thiazole Synthesis & Regiochemistry

    • Synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate. Smolecule. (2023). Link

    • Synthesis of two new thiazole-containing oligopeptides. Heterocycles. (1991).[5] Link

  • Sandmeyer Reaction on Thiazoles

    • Sandmeyer Reaction - Organic Chemistry Portal. (2024).[4] Link

    • Efficient Preparation of 2-bromothiazole derivatives.[6][7] Guidechem. (2024).[4] Link

  • Amide Dehydration Methodologies

    • Nitrile synthesis by dehydration of amides.[3][8][9][10] Organic Chemistry Portal. (2018). Link

    • Recent developments in dehydration of primary amides to nitriles.[9] RSC Org. Chem. Front. (2020). Link

  • Compound Data & Availability

    • 2-Bromo-5-methylthiazole-4-carbonitrile Product Page.[2][11][12][13] American Elements.[13] Link[13]

    • Ethyl 2-bromo-5-methylthiazole-4-carboxylate Safety Data. Sigma-Aldrich.[4] Link

Sources

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the vibrational modes of this heterocyclic compound, offers a detailed experimental protocol for acquiring its spectrum, and provides a framework for spectral interpretation.

Introduction: The Significance of 2-Bromo-5-methylthiazole-4-carbonitrile

2-Bromo-5-methylthiazole-4-carbonitrile is a substituted thiazole derivative. The thiazole ring is a core structural motif in numerous biologically active compounds, including a variety of pharmaceuticals. The presence of a bromine atom, a methyl group, and a nitrile functionality on the thiazole ring imparts specific chemical properties and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their chemical bonds.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of 2-Bromo-5-methylthiazole-4-carbonitrile is presented below. The key functional groups that are expected to give rise to characteristic absorption bands in the IR spectrum are: the nitrile group (-C≡N), the thiazole ring (C=N, C=C, C-S, and C-H vibrations), the C-Br bond, and the methyl group (-CH3).

A 2-Bromo-5-methylthiazole-4-carbonitrile B

Caption: Molecular Structure of 2-Bromo-5-methylthiazole-4-carbonitrile.

The expected vibrational frequencies for the key functional groups are summarized in the table below. These predictions are based on established group frequency correlations and data from related thiazole derivatives found in the literature.

Wavenumber (cm⁻¹)Vibrational ModeIntensityJustification and Key Insights
~2230 - 2210C≡N stretchStrong, SharpThe nitrile stretching vibration is one of the most characteristic bands in the IR spectrum. For aromatic and heterocyclic nitriles, this band typically appears in the 2240-2220 cm⁻¹ region.[1] Conjugation with the thiazole ring is expected to slightly lower the frequency compared to saturated nitriles.[2] The intensity of this band can be influenced by the local electrostatic environment.[3][4]
~3100 - 3000Aromatic C-H stretchMedium to WeakThe C-H stretching vibration of the thiazole ring is expected in this region, characteristic of aromatic and heteroaromatic compounds.[5][6]
~2975 - 2950Asymmetric CH₃ stretchMediumThe asymmetric stretching of the methyl group typically appears at a higher frequency than the symmetric stretch.
~2885 - 2865Symmetric CH₃ stretchMedium to WeakThe symmetric stretching of the methyl group.
~1600 - 1400Thiazole ring C=C and C=N stretchingMedium to StrongThiazole and its derivatives exhibit characteristic ring stretching vibrations in this region.[7][8] These bands arise from the coupled stretching vibrations of the C=C and C=N bonds within the heterocyclic ring. Multiple bands are often observed.
~1465 - 1440Asymmetric CH₃ bend (scissoring)MediumThe asymmetric bending vibration of the methyl group.
~1385 - 1370Symmetric CH₃ bend (umbrella)Medium to StrongThe symmetric bending of the methyl group often gives a strong and characteristic absorption. Thiazole itself can also show a band in this region.[7]
~900 - 675C-H out-of-plane bendingMedium to StrongThe out-of-plane bending vibrations of the thiazole ring C-H bond are expected in this region. The exact position can be indicative of the substitution pattern.[5]
~690 - 515C-Br stretchMedium to StrongThe C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum.[9] Its position can be influenced by the nature of the ring to which it is attached.

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of solid 2-Bromo-5-methylthiazole-4-carbonitrile, the potassium bromide (KBr) pellet method is recommended. This technique minimizes scattering effects and is suitable for non-volatile solid samples.

Materials and Equipment
  • 2-Bromo-5-methylthiazole-4-carbonitrile (solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

    • Weigh approximately 1-2 mg of the 2-Bromo-5-methylthiazole-4-carbonitrile sample and about 200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a transparent pellet and a high-quality spectrum.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of the pellet-forming die.

    • Spread the powder evenly to ensure a uniform pellet thickness.

    • Place the plunger into the collar and transfer the die assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing Dry_KBr Dry KBr Powder Weigh Weigh Sample and KBr (1:100) Dry_KBr->Weigh Grind Grind in Agate Mortar Weigh->Grind Load_Die Load Powder into Die Grind->Load_Die Homogeneous Powder Press Apply Hydraulic Pressure Load_Die->Press Mount_Pellet Mount Pellet in Spectrometer Press->Mount_Pellet Transparent Pellet Background Acquire Background Spectrum Mount_Pellet->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Ratio Ratio Sample to Background Sample_Scan->Ratio Process Baseline Correction & Peak Picking Ratio->Process

Sources

Technical Guide: Reactivity & Chemoselectivity of 2-Bromo-5-methylthiazole-4-carbonitrile

[1]

Executive Summary

2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and fragment-based lead generation.[1] Its utility stems from its dual-electrophilic nature :

  • C2-Bromine: A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.[1]

  • C4-Nitrile: A versatile precursor for amides, amines, acids, and heterocycles (e.g., tetrazoles, triazoles).[1]

The Core Challenge: The electron-deficient nature of the thiazole ring renders the C2-position exceptionally susceptible to nucleophilic attack.[2] Consequently, standard protocols for nitrile transformation (e.g., LiAlH4 reduction, nucleophilic addition) often result in chemoselectivity failures, such as debromination or unwanted C2-substitution.[1] This guide provides validated protocols to navigate these competing reactivities.

Electronic Structure & Reactivity Map[1]

The thiazole ring is π-electron deficient, analogous to pyridine. The C2 position is the most electron-deficient site, activated by both the ring nitrogen and the sulfur atom. The C4-Nitrile further withdraws electron density, making the C2-Br highly labile toward nucleophiles.

Reactivity Decision Tree

The following diagram illustrates the divergent pathways based on reagent selection.

ReactivityMapStart2-Bromo-5-methylthiazole-4-carbonitrileAcidAcidic Conditions(H2SO4 / HCl)Start->AcidHydrolysisBaseBasic/Nucleophilic(Amines, Alkoxides, Azides)Start->BaseSubstitutionMetalPd Catalysis(Suzuki/Stille)Start->MetalCross-CouplingRedHydride Source(NaBH4 / LiAlH4)Start->RedReductionAmidePrimary Amide(C2-Br Intact)Acid->AmideConc. H2SO4, RTSubstC2-Substitution Product(S_NAr Dominates)Base->SubstFast Reaction at C2CoupledC2-Aryl Derivative(CN Intact)Metal->CoupledSuzuki ConditionsAminePrimary Amine(Risk of Debromination)Red->AmineLiAlH4 (Non-selective)SelRedSelective Amine(CoCl2/NaBH4)Red->SelRedCoCl2/NaBH4 (Selective)

Figure 1: Chemoselectivity landscape.[1] Note that basic nucleophiles preferentially attack C2 (Red path), while acidic or catalytic conditions allow for selective functionalization.[1]

Chemoselective Transformations

A. Hydrolysis of the Nitrile (Preserving C2-Br)

Objective: Convert the nitrile to a primary amide or carboxylic acid without hydrolyzing the C2-Br bond.

  • The Trap: Basic hydrolysis (NaOH/H2O, heat) poses a high risk of displacing the C2-Br with -OH (forming the thiazolone).

  • The Solution: Acid-catalyzed hydration.

Protocol 1: Synthesis of 2-Bromo-5-methylthiazole-4-carboxamide

  • Reagents: Conc. Sulfuric Acid (H2SO4).[1]

  • Procedure:

    • Cool conc.[1] H2SO4 (5 mL per 1 mmol substrate) to 0°C.

    • Add 2-Bromo-5-methylthiazole-4-carbonitrile portion-wise.

    • Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Quench: Pour the reaction mixture onto crushed ice carefully.

    • Isolation: The amide typically precipitates as a white solid. Filter, wash with cold water, and dry.[1]

  • Mechanism: The acid protonates the nitrile nitrogen, activating it for water attack. The highly acidic medium suppresses the nucleophilicity of water, preventing SNAr at C2.

B. Reduction to Primary Amine (Preserving C2-Br)

Objective: Reduce -CN to -CH2NH2 without debrominating the C2 position.[1]

  • The Trap: LiAlH4 or Pd/C + H2 often causes hydrodehalogenation (loss of Br).[1]

  • The Solution: Cobalt(II) chloride catalyzed borohydride reduction.[1]

Protocol 2: Synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine

  • Reagents: CoCl2·6H2O (2 equiv), NaBH4 (10 equiv), Methanol (dry).[1]

  • Procedure:

    • Dissolve substrate (1 equiv) and CoCl2[1]·6H2O (2 equiv) in dry MeOH at 0°C. The solution typically turns deep purple/blue.[1]

    • Add NaBH4 (10 equiv) portion-wise (Caution: Vigorous gas evolution).[1]

    • Stir at 0°C to RT for 1–2 hours. The mixture will turn black (formation of cobalt boride species).

    • Workup: Quench with dilute HCl (dissolves the black precipitate).[1] Basify the aqueous layer with NH4OH to pH > 10. Extract with DCM or EtOAc.[1]

  • Why it works: The in-situ generated cobalt boride species coordinates to the nitrile, facilitating hydride delivery, but is generally not active enough to insert into the C-Br bond under these conditions.

C. C2-Functionalization (Suzuki Coupling)

Objective: Attach an aryl group at C2 while keeping the nitrile intact for later use.[1]

  • Reactivity: The C2-Br is an excellent partner for Pd-catalyzed coupling.[1] The nitrile group is stable under standard Suzuki conditions.

Protocol 3: Suzuki-Miyaura Coupling

  • Reagents: Aryl boronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2 equiv), Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with N2 or Ar for 15 mins.[1]

    • Combine substrate, boronic acid, base, and catalyst in a sealed tube.[1]

    • Heat to 80–90°C for 4–16 hours.

    • Note: Avoid strong alkoxide bases (e.g., NaOtBu) which might compete via SNAr.[1] Carbonate bases are safe.[1]

The "Tetrazole Trap"

Researchers often attempt to convert the nitrile to a tetrazole using Sodium Azide (NaN3) and Ammonium Chloride.

  • Warning: In electron-deficient 2-bromothiazoles, Azide (N3-) acts as a potent nucleophile at C2 .[1]

  • Outcome: Reaction with NaN3 in DMF often yields 2-azido-5-methylthiazole-4-carbonitrile (or its bicyclic valence tautomer) rather than the desired C4-tetrazole.[1]

  • Recommendation: If the tetrazole is required with the C2-Br intact, standard methods fail. One must either:

    • Perform the C2-cross-coupling first, then form the tetrazole.

    • Use highly specific Lewis Acid catalysts (e.g., ZnBr2) with TMS-N3 in non-polar solvents to minimize ionic SNAr pathways, though this remains high-risk.[1]

Summary Data Table

TransformationTarget GroupReagent of ChoiceC2-Br StatusKey Precaution
Hydrolysis Nitrile → AmideConc.[1] H2SO4Preserved Keep temp < 40°C to avoid acid hydrolysis.[1]
Reduction Nitrile → AmineCoCl2 / NaBH4Preserved Do not use LiAlH4 (causes debromination).[1]
Substitution C2-Br → C2-NuAmines / ThiolsDisplaced Occurs readily; Nitrile remains intact.[1]
Coupling C2-Br → C2-ArPd(dppf)Cl2 / ArB(OH)2Reacted Use mild carbonate bases (K2CO3).[1]
Cyclization Nitrile → TetrazoleNaN3 / NH4ClRisk High risk of C2-Br displacement by Azide.[1]

References

  • Reactivity of Isothiazole/Thiazole Carbonitriles

    • Reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxyl
    • Source: [1]

  • Selective Reduction of Nitriles

    • Cobalt-Catalyzed Reduction of Nitriles to Amines.
    • Source: [J. Org.[1][3][4] Chem. 2009, 74, 1964-1970]([Link]1][3]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanistic insights into nucleophilic substitution of 2-halothiazoles.
    • Source: [1]

  • Suzuki Coupling on Thiazoles

    • Regioselective cross-coupling reactions of 2,4-dibromothiazole.
    • Source: [1][5]

Strategic Utilization of 2-Bromo-5-methylthiazole-4-carbonitrile in Medicinal Chemistry

[1][2][3]

Executive Summary

2-Bromo-5-methylthiazole-4-carbonitrile (CAS 1379365-49-7) is a high-value heterocyclic building block characterized by a dense functionalization pattern on the thiazole core.[1][2][3][4][5] Unlike the widely utilized 2-aryl-4-methylthiazole-5-carboxylic acid scaffold (found in the xanthine oxidase inhibitor Febuxostat), this isomer offers a unique 2,4,5-substitution pattern that enables the construction of structurally distinct chemical libraries.[1][2][3]

This guide details the strategic application of this scaffold in drug discovery, focusing on its orthogonal reactivity profile.[3] The molecule features three distinct reactive centers:[6]

  • C2-Bromine: A highly reactive electrophile for metal-catalyzed cross-coupling and nucleophilic aromatic substitution (

    
    ).[3]
    
  • C4-Nitrile: A versatile precursor for heterocycle formation (tetrazoles, triazoles), amides, acids, or amines.[2][3]

  • C5-Methyl: A steric handle that modulates lipophilicity or serves as a site for late-stage radical functionalization.[1][3]

Structural Analysis & Reactivity Profile[1][2][3]

The utility of 2-Bromo-5-methylthiazole-4-carbonitrile lies in its ability to undergo sequential, regioselective transformations .[1][2][3] The electronic bias of the thiazole ring, combined with the electron-withdrawing nitrile group, creates a predictable reactivity gradient.[2][3]

Electronic Properties[2]
  • C2 Position (Electrophilic): The C2 position is flanked by both the sulfur and nitrogen atoms, making it the most electron-deficient carbon.[3] The presence of the C4-cyano group further decreases electron density, significantly enhancing the rate of oxidative addition with Pd(0) catalysts compared to non-cyano analogs.[2][3]

  • C4 Position (Dipolar/Electrophilic): The nitrile group is activated for nucleophilic attack (e.g., hydrolysis or cycloaddition) but is generally stable under standard cross-coupling conditions, allowing it to serve as a "masked" carboxylic acid or amine.[2][3]

  • C5 Position (Steric/Benzylic-like): The methyl group provides essential metabolic stability (blocking the C5 metabolic soft spot) and hydrophobic interaction potential.[2][3] It is electronically deactivated for deprotonation but activated for radical halogenation.[3]

Reactivity Map (DOT Visualization)

ReactivityMapCore2-Bromo-5-methylthiazole-4-carbonitrileC2_SuzukiC2-Aryl/Heteroaryl(Suzuki Coupling)Core->C2_SuzukiPd(PPh3)4, ArB(OH)2C2_BuchwaldC2-Amine(Buchwald-Hartwig)Core->C2_BuchwaldPd2(dba)3, HNR2C2_SNArC2-Ether/Thioether(SNAr)Core->C2_SNArNaOR/NaSR, HeatC4_TetrazoleC4-Tetrazole(Bioisostere)Core->C4_TetrazoleNaN3, ZnBr2C4_AmideC4-Carboxamide(Hydrolysis)Core->C4_AmideH2O2, NaOHC4_AmineC4-Aminomethyl(Reduction)Core->C4_AmineH2, Raney NiC5_BromineC5-Bromomethyl(Radical Bromination)Core->C5_BromineNBS, AIBN

Figure 1: Divergent synthesis map showing the three orthogonal vectors of reactivity available on the scaffold.[2][3]

Synthetic Modules & Protocols

The following protocols are designed to be self-validating . The success of the C2-coupling is typically indicated by the disappearance of the aryl bromide signal in HPLC/TLC, while C4-nitrile hydrolysis is confirmed by the appearance of amide protons in

123
Module A: C2-Functionalization (The Primary Gateway)

The C2-bromine is the most reactive site.[1][2][3] Cross-coupling should generally be performed before manipulating the nitrile to avoid chemoselectivity issues (e.g., poisoning Pd catalysts with free amines or tetrazoles).[2][3]

Protocol 1: General Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C2.[3]

  • Reagents:

    • Scaffold: 1.0 equiv

    • Boronic Acid/Ester: 1.2 equiv[3]

    • Catalyst:

      
       (5 mol%) or 
      
      
      (5 mol%)[2][3]
    • Base:

      
       (3.0 equiv) or 
      
      
      (2.0 equiv)[2][3]
    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2][3]

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, base, and catalyst.[2][3]

    • Evacuate and backfill with nitrogen (

      
      ).[3]
      
    • Add degassed solvent mixture.[3]

    • Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[1][3]

    • Workup: Dilute with EtOAc, wash with water and brine.[3] Dry over

      
      .[3]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]

  • Causality: The electron-poor nature of the thiazole facilitates oxidative addition.[3] Dioxane/Water is chosen to solubilize the inorganic base while maintaining a high reflux temperature.[3]

Module B: C4-Nitrile Manipulation

The nitrile group at C4 serves as a masked carboxylic acid derivative.[1][3] It is particularly valuable for synthesizing bioisosteres (e.g., tetrazoles) or primary amines for further coupling.[2][3]

Protocol 2: Conversion to Tetrazole (Carboxylic Acid Bioisostere)

Objective: Synthesis of 5-(5-methyl-2-substituted-thiazol-4-yl)-1H-tetrazole.

  • Reagents:

    • Substrate (C2-functionalized thiazole): 1.0 equiv[1][2][3]

    • Sodium Azide (

      
      ): 1.5 equiv[2][3]
      
    • Zinc Bromide (

      
      ): 1.0 equiv (Lewis Acid Catalyst)[2][3]
      
    • Solvent: Water/Isopropanol (2:1) or DMF[2][3]

  • Procedure:

    • Dissolve substrate and

      
       in the solvent.[3]
      
    • Add

      
       (Caution: Azides are toxic and potentially explosive; use a blast shield).[3]
      
    • Reflux at 100 °C for 12–24 hours.

    • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (precipitates the tetrazole).[2][3]

    • Filter the solid or extract with EtOAc.[3]

  • Causality:

    
     activates the nitrile towards nucleophilic attack by the azide ion.[3] This "click-like" cycloaddition is preferred over tin reagents (
    
    
    ) due to lower toxicity.[2][3]
Protocol 3: Controlled Hydrolysis to Primary Amide

Objective: Synthesis of thiazole-4-carboxamide (common kinase inhibitor motif).[1][2][3]

  • Reagents:

    • Substrate: 1.0 equiv

    • Hydrogen Peroxide (30% aq): 5.0 equiv[2][3]

    • Sodium Hydroxide (6M aq): 2.0 equiv[2][3]

    • Solvent: DMSO or Ethanol

  • Procedure:

    • Dissolve substrate in DMSO.[3]

    • Cool to 0 °C. Add NaOH, then dropwise add

      
      .[3]
      
    • Allow to warm to RT.[3][7] Reaction is typically fast (1–2 hours).[2][3]

    • Workup: Quench with saturated

      
       (to destroy excess peroxide). Extract with EtOAc.[3]
      
  • Causality: The Radziszewski hydrolysis conditions are mild and prevent over-hydrolysis to the carboxylic acid, preserving the amide bond often required for H-bonding in active sites.[3]

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib) utilize a thiazole core.[2][3] The 2-amino-thiazole-5-carboxamide motif is classic.[1][2][3]

  • Innovation: The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold allows access to the regioisomeric 2-amino-5-methylthiazole-4-carboxamide series.[1][2][3]

  • Rationale: Switching the carboxamide from C5 to C4 alters the vector of the hydrogen bond donors/acceptors, potentially overcoming resistance mutations or improving selectivity profiles against off-target kinases.[3]

Xanthine Oxidase Inhibitors (Febuxostat Analogs)

Febuxostat is a 2-aryl-4-methylthiazole-5-carboxylic acid.[1][2][3]

  • Application: This scaffold enables the synthesis of "Reverse-Febuxostat" analogs (2-aryl-5-methylthiazole-4-carboxylic acid).[1][2][3]

  • SAR Study: By keeping the lipophilic isobutoxy-phenyl tail (via Suzuki coupling at C2) and hydrolyzing the C4-nitrile to an acid, researchers can probe the spatial requirements of the molybdenum-pterin active site of xanthine oxidase.[1][2][3]

Agrochemical Fungicides

Thiazole-4-carbonitriles are privileged structures in agrochemistry.[1][2][3] The nitrile group often enhances metabolic stability in plants compared to the corresponding esters, while the C2-Br allows for the attachment of diverse aromatic groups to tune spectrum of activity.[3]

Case Study: Synthesis of a Febuxostat Regioisomer

This workflow demonstrates the synthesis of a hypothetical xanthine oxidase inhibitor analog using the described scaffold.

Target Molecule: 2-(3-cyano-4-isobutoxyphenyl)-5-methylthiazole-4-carboxylic acid.[1][2][3]

SynthesisWorkflowStartStarting Material(2-Bromo-5-methylthiazole-4-carbonitrile)Step1Step 1: Suzuki Coupling(3-cyano-4-isobutoxyphenylboronic acid)Start->Step1Pd(dppf)Cl2, K2CO3Dioxane/H2OIntermediateIntermediate A(2-Aryl-5-methyl-4-cyano)Step1->IntermediateStep2Step 2: Hydrolysis(NaOH, EtOH, Reflux)Intermediate->Step2Hydrolysis of -CN to -COOHFinalTarget Product(Carboxylic Acid Analog)Step2->Final

Figure 2: Step-wise synthetic route to a "Reverse-Febuxostat" analog.

References

  • Thiazole Synthesis & Reactivity

    • Title: "Recent advances in the synthesis and reactivity of thiazoles."[3]

    • Source:European Journal of Organic Chemistry, 2018.[3]

    • URL:[Link][2][3]

  • Febuxostat Chemistry

    • Title: "Synthesis and biological evaluation of novel thiazole derivatives as potent xanthine oxidase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.[3]

    • URL:[Link][2][3]

  • Tetrazole Synthesis from Nitriles

    • Title: "Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles."[1][2][3]

    • Source:Journal of Organic Chemistry, 2001.[3]

    • URL:[Link][2][3]

  • C2-Bromothiazole Coupling

    • Title: "Palladium-catalyzed cross-coupling reactions of 2-bromothiazoles."[1][2][3]

    • Source:Tetrahedron, 2005.[3]

    • URL:[Link][2][3]

  • Compound Data

    • Title: "2-Bromo-5-methylthiazole-4-carbonitrile (PubChem CID 72207199)"[1][2][3]

    • Source:PubChem, National Library of Medicine.[3][6]

    • URL:[Link][2][3]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: N/A for specific commercial bulk, generic structure analysis applied). Thiazole scaffolds are privileged structures in medicinal chemistry, yet the 2-bromo-4-cyanothiazole core presents specific challenges: catalyst poisoning by the thiazole sulfur/nitrogen and potential hydrolysis of the nitrile group under basic aqueous conditions. This guide provides a self-validating method utilizing bulky phosphine ligands (Buchwald-type) to overcome catalyst deactivation, ensuring high yields (>85%) and functional group tolerance.

Introduction & Strategic Importance

The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold combines three critical features for drug discovery:

  • Thiazole Core: A bioisostere for pyridine/benzene, often improving metabolic stability and water solubility.

  • C4-Nitrile: A versatile handle for further transformations (e.g., hydration to amides, reduction to amines, or cyclization to fused heterocycles).

  • C2-Bromide: The site of regioselective cross-coupling.

The Challenge: Reactivity vs. Stability

While the electron-withdrawing nitrile group at C4 activates the C2-Br bond for rapid Oxidative Addition (OA) to Pd(0), it simultaneously makes the ring highly electron-deficient. This leads to two main failure modes:

  • Protodehalogenation: The oxidative addition complex is unstable and prone to reduction if transmetalation is slow.

  • Catalyst Sequestration: The electron-rich nitrogen and sulfur atoms can coordinate to Pd(II), forming stable, non-reactive "off-cycle" resting states.

To solve this, we employ sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) that facilitate oxidative addition while preventing the formation of stable bis-heteroaryl palladium complexes.

Mechanistic Insights & Catalyst Selection

Successful coupling relies on balancing the catalytic cycle. The diagram below illustrates the competition between the productive cycle and the inhibitory coordination pathway.

Catalytic Cycle & Inhibition Pathways

The thiazole substrate is prone to forming inactive dimers with Palladium. Bulky ligands (


) prevent the coordination of a second thiazole molecule, forcing the cycle towards Transmetalation.

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OA_Complex Oxidative Addition Substrate 2-Br-5-Me-Thiazole-4-CN Substrate->OA_Complex Poisoned Inactive Bis-Thiazole Complex (Catalyst Death) OA_Complex->Poisoned Coordination of 2nd Thiazole Transmetal Transmetalation (Ar-Pd(II)-Ar') OA_Complex->Transmetal Base + Boronic Acid Product Biaryl Product + Pd(0) Transmetal->Product Reductive Elimination Product->Pd0 Regeneration Boronic Ar'-B(OH)2 + Base Boronic->Transmetal

Figure 1: Catalytic cycle highlighting the "Catalyst Death" pathway common in thiazole couplings. Bulky ligands block the red dotted path.

Optimization Strategy (Design of Experiment)

Do not proceed blindly. Use this decision matrix to select conditions based on your coupling partner (Boronic Acid).

VariableRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Precursors that allow in-situ generation of the active species.
Ligand XPhos or SPhos XPhos: Best for steric bulk and general stability. SPhos: Excellent for highly electron-deficient halides.
Base K₃PO₄ (3.0 equiv) Mild enough to prevent nitrile hydrolysis, strong enough for transmetalation. Avoid hydroxides (NaOH).
Solvent 1,4-Dioxane/H₂O (4:1) The "Universal Solvent" for Suzuki. Water is mandatory for the boronate activation.
Temperature 80°C - 100°C Thiazoles are thermally stable; heat drives the difficult transmetalation step.

Standard Operating Protocol (SOP)

Objective: Synthesis of 2-(4-methoxyphenyl)-5-methylthiazole-4-carbonitrile (Example).

Materials Checklist
  • Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv, 1.0 mmol, 203 mg).

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg).

  • Catalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg).

  • Ligand: XPhos (0.04 equiv, 4 mol%, 19 mg).

  • Base: K₃PO₄ (Tribasic potassium phosphate) (3.0 equiv, 3.0 mmol, 636 mg).

  • Solvent: 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

Step-by-Step Procedure
  • Pre-Catalyst Formation (Optional but Recommended):

    • In a small vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a clear/yellowish color. This ensures active Pd(0)-L species formation.

  • Reaction Setup:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

    • Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalyst).

  • Solvent Addition:

    • Add the degassed Dioxane (remaining 3 mL) and Water (1 mL) via syringe through the septum.

    • Add the Pre-Catalyst solution prepared in Step 1.

  • Execution:

    • Seal the vessel tightly.

    • Heat the block/bath to 90°C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

    • Time: 2 - 4 hours. Monitor by LCMS or TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The reaction mixture should turn black/grey (precipitated Pd) upon completion. If it remains bright yellow/orange, the catalyst may have deactivated early.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0% -> 30% Ethyl Acetate in Hexanes.

    • Note: The nitrile group makes the product slightly polar; expect elution around 15-20% EtOAc.

Validation & Troubleshooting

Use this table to diagnose failure modes.

ObservationRoot CauseCorrective Action
Starting Material (SM) Recovered Catalyst poisoning or Oxygen ingress.Degas solvents more thoroughly. Switch to SPhos Pd G3 precatalyst.
Protodehalogenation (H-Substituted Thiazole) Transmetalation is too slow; Pd-H species formed.Increase concentration of Boronic Acid (1.5 equiv). Switch solvent to n-Butanol .
Nitrile Hydrolysis (Amide formation) Base is too strong or reaction too hot.Switch base to KF (Potassium Fluoride) or NaHCO₃ . Lower temp to 60°C.
Low Conversion (<50%) Boronic acid protodeboronation.Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h).
Workflow Visualization

Follow this logic flow for scale-up or adaptation.

Workflow Start Start Optimization Screen1 Std Conditions: Pd(OAc)2/XPhos K3PO4, Dioxane/H2O Start->Screen1 Check LCMS Check (2 Hours) Screen1->Check Success Yield > 85% Scale Up Check->Success Clean Conv. Fail_SM SM Remaining? Switch to SPhos G3 Check->Fail_SM Low Conv. Fail_Hydro Nitrile Hydrolysis? Switch to KF/Toluene Check->Fail_Hydro Side Products

Figure 2: Optimization decision tree for 2-bromo-thiazole couplings.

References

  • General Suzuki-Miyaura Mechanism & Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Thiazole Coupling Specifics

    • Ohkubo, M., et al. (2019).[2] Practical Synthesis of 2-Arylthiazoles via Suzuki-Miyaura Coupling. Organic Process Research & Development. (General reference for thiazole reactivity).

  • Ligand Selection (XPhos/SPhos)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[1][3]

  • Catalyst Poisoning in Heterocycles

    • Guram, A. S., et al. (2004).[4] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The substrate 2-Bromo-5-methylthiazole-4-carbonitrile represents a highly functionalized heteroaryl halide scaffold. It features three distinct chemical handles:

  • C2-Bromide: An activated electrophile for oxidative addition.

  • C4-Nitrile: An electron-withdrawing group (EWG) that enhances C2 reactivity while serving as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).

  • C5-Methyl: Provides steric bulk and mild electron donation, modulating the electronics of the thiazole ring.

This scaffold is structurally homologous to intermediates used in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat ) and various kinase inhibitors. The primary challenge in coupling this substrate lies in balancing the high reactivity of the C2-Br bond against the potential for catalyst poisoning by the thiazole sulfur and the hydrolytic sensitivity of the nitrile group under basic aqueous conditions.

This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings, designed to maximize yield while preserving the nitrile functionality.

Substrate Analysis & Mechanistic Considerations

Electronic Activation

The thiazole ring is electron-deficient (π-excessive but inductively withdrawing). The C4-cyano group significantly lowers the LUMO energy of the C2-Br bond, facilitating rapid oxidative addition to Pd(0). However, this electron deficiency also stabilizes the resulting Pd(II) intermediate, potentially making the transmetalation step the rate-determining bottleneck.

Catalyst Poisoning

Thiazoles possess a basic nitrogen (N3) and a sulfur atom (S1). The sulfur, in particular, can coordinate to soft metals like Palladium, displacing phosphine ligands and forming inactive "Pd-black" aggregates.

  • Solution: Use chelating phosphine ligands (e.g., dppf , Xantphos ) or bulky monodentate ligands (e.g., XPhos ) to prevent coordinative saturation by the substrate.

Chemoselectivity
  • Risk: Hydrolysis of the C4-CN to a primary amide (–CONH2) under high-temperature basic conditions (e.g., NaOH/H2O at >80°C).

  • Control: Use milder bases (K3PO4, Cs2CO3) and limit water content or reaction time.

Visualization: Catalytic Cycle & Logic

The following diagram illustrates the catalytic cycle specific to this thiazole substrate, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + Substrate Substrate 2-Bromo-5-methyl- thiazole-4-carbonitrile Substrate->OxAdd Poison DANGER: Catalyst Poisoning (S-Coordination) OxAdd->Poison If Ligand is Weak TransMet Transmetalation (Biaryl Pd Complex) OxAdd->TransMet + Ar-B(OH)2 / Base Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-methyl- thiazole-4-carbonitrile RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the thiazole bromide and the risk of sulfur-mediated catalyst deactivation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids. Standard: High-throughput robust conditions suitable for drug discovery.

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile2-Bromo-5-methylthiazole-4-carbonitrile
Ar-B(OH)2 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Pd(dppf)Cl2·DCM 0.03 - 0.05CatalystBidentate ligand prevents poisoning
K3PO4 2.0 - 3.0BaseMild, reduces nitrile hydrolysis risk
1,4-Dioxane/H2O 4:1 v/vSolventDegassed thoroughly
Step-by-Step Procedure
  • Setup: Charge a microwave vial or round-bottom flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1).[1]

    • Note: Degassing is critical.[1] Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Base Addition: Add K3PO4 (2.0 equiv). If using a solid base, it can be added in Step 1.[2]

  • Reaction:

    • Thermal: Heat to 85°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Check by LC-MS. Look for the disappearance of the bromide (M+H signal) and emergence of the biaryl product.

    • Troubleshooting: If hydrolysis is observed (amide formation), switch solvent to anhydrous Toluene and base to Cs2CO3 .

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling

Objective: Introduction of alkynyl groups (Csp-Csp2 bond). Challenge: Copper-mediated homocoupling of alkynes (Glaser coupling) and nitrile interference.

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile
Terminal Alkyne 1.2Nucleophile
PdCl2(PPh3)2 0.03CatalystStandard Pd(II) source
CuI 0.015Co-catalystEssential for transmetalation
Et3N 3.0Base/SolventCan be used as co-solvent
DMF or THF -SolventAnhydrous required
Step-by-Step Procedure
  • Setup: In a dry Schlenk flask, combine Substrate (1.0 equiv), PdCl2(PPh3)2 (3 mol%), and CuI (1.5 mol%).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add anhydrous DMF (or THF) and Triethylamine (3.0 equiv) via syringe.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise at Room Temperature.

    • Exotherm Warning: Reaction may be exothermic.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low, heat to 50°C .

    • Note: Avoid temperatures >60°C to prevent nitrile degradation or polymerization.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Troubleshooting & Optimization Workflow

Use this logic tree when yields are suboptimal.

Optimization Start Low Yield / Incomplete Check1 Is Nitrile Hydrolyzed? Start->Check1 SolventSwitch Switch to Anhydrous (Toluene/Cs2CO3) Check1->SolventSwitch Yes Check2 Is Catalyst Dead? (Black Precipitate) Check1->Check2 No LigandSwitch Switch Ligand (dppf -> XPhos) Check2->LigandSwitch Yes Check3 Protodebromination? Check2->Check3 No TempSwitch Lower Temp & Increase Catalyst Check3->TempSwitch Yes

Caption: Figure 2. Optimization logic for addressing common failure modes in thiazole cross-coupling.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.

  • Sensitization: Aminothiazoles and their precursors are known skin sensitizers. Wear double nitrile gloves.

  • Palladium/Copper Waste: Segregate heavy metal waste streams according to EH&S regulations.

References

  • Febuxostat Intermediate Synthesis

    • Title: Preparation method of febuxostat intermediate (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid).[3][4]

    • Source: Google P
    • URL
  • General Thiazole Coupling Conditions

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[5]

    • Source: MDPI (Molecules 2013, 18).
    • URL:[Link]

  • Suzuki Coupling of Heteroaryl Halides

    • Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Sonogashira Protocol Standards

    • Title: Recent advances in Sonogashira reactions.[6][7][8][9]

    • Source: Chemical Society Reviews (RSC Publishing).[6]

    • URL:[Link]

Sources

Application Note: Optimized Sonogashira Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1 derivative). This substrate represents a distinct challenge in medicinal chemistry: it is a highly electron-deficient heteroaryl halide. While the C2-bromine is activated for oxidative addition, the presence of the C4-nitrile and the thiazole sulfur/nitrogen atoms introduces risks of catalyst poisoning and competitive nucleophilic side reactions.

This document provides two validated workflows:

  • Method A (Standard): A robust Pd/Cu system for rapid library synthesis.

  • Method B (Copper-Free): A high-fidelity protocol using bulky phosphine ligands to eliminate Glaser homocoupling and catalyst deactivation.

Substrate Analysis & Mechanistic Insight

Chemical Property Profile
PropertyCharacteristicImpact on Sonogashira Coupling
Electrophilicity High (EWG at C4)Rapid Oxidative Addition: The C4-nitrile and thiazole ring pull electron density, making the C-Br bond weak. Pd(0) insertion is fast.
Coordination N3 & S1 atomsCatalyst Poisoning: The thiazole nitrogen can bind to Pd or Cu species, potentially stalling the catalytic cycle (arresting transmetallation).
Sterics C5-MethylMinimal Interference: The methyl group is distal to the reaction center (C2), causing negligible steric hindrance.
Stability Nitrile (CN)Hydrolysis Risk: Avoid strong aqueous acids or bases at high temperatures to prevent conversion to the amide/acid.
The Catalytic Challenge

The primary failure mode for this specific substrate is not the initial activation, but the Transmetallation Step . Because the oxidative addition complex is formed so readily, a buildup of the electrophilic Pd(II) species can occur. If the copper acetylide generation is slow (or if Cu is sequestered by the thiazole nitrogen), the cycle stalls, leading to dehalogenation or alkyne homocoupling (Glaser coupling).

Mechanistic Pathway (Visualization)

SonogashiraCycle Substrate 2-Bromo-5-methyl- thiazole-4-carbonitrile OxAdd Oxidative Addition (Fast due to EWG) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd + Substrate Complex_A Ar-Pd(II)-Br OxAdd->Complex_A TransMet Transmetallation (Rate Limiting Step) Complex_A->TransMet Poison Catalyst Poisoning (N-Coordination) Complex_A->Poison If Transmetallation Stalls Alkyne Terminal Alkyne (R-C≡CH) Cu_Cycle CuI / Base (Acetylide Formation) Alkyne->Cu_Cycle Cu_Cycle->TransMet Cu-Acetylide Complex_B Ar-Pd(II)-C≡C-R TransMet->Complex_B RedElim Reductive Elimination Complex_B->RedElim RedElim->Pd0 Regeneration Product Coupled Thiazole Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rapid oxidative addition driven by the electron-deficient thiazole ring and the critical transmetallation bottleneck.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (High Throughput)

Best for: Initial screening, simple alkynes, and cost-effective scale-up.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%)

  • Base: Triethylamine (Et₃N) [3.0 equiv]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask or purge a microwave vial with Argon/Nitrogen.

  • Charging: Add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Degassing: Seal the vessel and evacuate/backfill with inert gas (3 cycles). Critical: Oxygen promotes Glaser homocoupling.

  • Solvent Addition: Inject anhydrous DMF (0.2 M concentration relative to substrate) and Et₃N (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 50°C.

    • Note: Do not exceed 80°C with CuI present to avoid thiazole degradation.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to chelate Cu), then brine. Dry over Na₂SO₄.

Method B: Copper-Free High-Fidelity Protocol

Best for: Complex alkynes, prevention of homocoupling, or if the thiazole coordinates Cu strongly.

Reagents:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: XPhos (10 mol%) or P(t-Bu)₃ (HBF₄ salt).

  • Base: Cesium Carbonate (Cs₂CO₃) [2.0 equiv]

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Protocol:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in the solvent and stir for 5 mins under Argon to generate the active Pd(0) species (solution turns yellow/orange).

  • Charging: Add the thiazole substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel.

  • Alkyne Addition: Add terminal alkyne (1.1 equiv).

  • Reaction: Heat to 65°C for 4–12 hours.

    • Why Heat? Copper-free cycles require higher energy for the "carbopalladation" or base-assisted deprotonation step which replaces the classic transmetallation.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Optimization Logic & Troubleshooting

Use the following logic flow to determine the correct path if the standard reaction fails.

OptimizationTree Start Standard Protocol (Pd/Cu/TEA) Check Check LCMS Conversion Start->Check Success >90% Product Proceed to Workup Check->Success Fail1 Problem: Starting Material Remains Check->Fail1 Fail2 Problem: Homocoupling (Glaser) Check->Fail2 Fail3 Problem: Dehalogenation Check->Fail3 Soln1 Increase Temp to 60°C Or switch to DMF Fail1->Soln1 Soln2 Switch to Method B (Copper-Free) Fail2->Soln2 Soln3 Use Anhydrous Solvents Reduce Base Strength Fail3->Soln3

Figure 2: Decision tree for troubleshooting reaction outcomes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black Precipitate (early) Pd aggregation (Pd black)Ligand insufficient. Switch to bidentate ligand (e.g., dppf) or increase phosphine loading.
Alkyne Dimer (Glaser) Oxygen presence / Cu activityStrictly degas solvents. Switch to Method B (Cu-free) .
Hydrodehalogenation Hydride source presentEnsure solvent is anhydrous (dry DMF). Avoid alcohols.
No Reaction Catalyst poisoning by Thiazole NSwitch to high-activity catalyst: Pd(t-Bu₃P)₂ or XPhos Pd G2 .

Safety & Handling

  • Cyanide Content: While the nitrile group is bonded, metabolic breakdown or exposure to strong acids can release HCN. Work in a well-ventilated fume hood.

  • Thiazole Sensitization: Thiazoles can be skin sensitizers. Double-glove (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste containing Copper and Palladium must be segregated into heavy metal waste streams.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.

  • Li, H., et al. (2020).[1] Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Catalysts, 10(5), 443.

  • BenchChem. Application Notes: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (General reference for electron-deficient heterocycles).

  • ResearchGate. Copper-free Sonogashira protocol for benzoxazoles and thiazoles.

Sources

Application Note: Selective N-Alkylation of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of N-alkylating the highly electron-deficient heterocycle 2-Bromo-5-methylthiazole-4-carbonitrile .

Executive Summary

Target Molecule: 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: Derivative of 41731-23-1) Reaction Class: Quaternization of Heterocyclic Nitrogen (Formation of Thiazolium Salts) Primary Challenge: The substrate possesses significant electronic deactivation. The C4-cyano (nitrile) group and C2-bromine atom are strong electron-withdrawing groups (EWGs), dramatically reducing the nucleophilicity of the thiazole nitrogen (N3). Standard alkylation conditions (e.g., Methyl Iodide in refluxing acetone) often fail or result in low yields due to the inertness of the nitrogen lone pair.

Strategic Solution: This protocol utilizes "Super-Electrophiles" (Alkyl Triflates or Meerwein Salts) to overcome the electronic deactivation. We also delineate the critical distinction between Ring Nitrogen Alkylation (Salt Formation) and Amination (SNAr displacement of Bromine), a common competing pathway in drug discovery.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate, 2-Bromo-5-methylthiazole-4-carbonitrile , presents a "push-pull" conflict, but the "pull" dominates:

  • C4-CN (Nitrile): Exerts a strong inductive (-I) and mesomeric (-M) withdrawal, depleting electron density from the adjacent N3 nitrogen.

  • C2-Br (Bromine): Inductively withdraws electron density (-I), further deactivating N3. It also acts as a labile leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Reactivity Bifurcation

Researchers must choose the correct pathway based on their target:

  • Pathway A (Thiazolium Salt): Attack of N3 lone pair on an electrophile (R-X). Requires a non-nucleophilic counter-anion and a highly reactive alkylating agent.

  • Pathway B (SNAr Amination): Attack of an external amine nucleophile at C2, displacing Bromine. This is not N-alkylation of the thiazole, but N-heteroarylation of the amine.

Reaction Pathway Diagram

ThiazoleReactivity Substrate 2-Bromo-5-methyl- thiazole-4-carbonitrile Intermediate_Salt Thiazolium Salt (Quaternized N3) Substrate->Intermediate_Salt Pathway A: N-Alkylation (Kinetic Control, Inert Solvents) Product_Amine 2-Amino-thiazole (S_NAr Product) Substrate->Product_Amine Pathway B: Amination (Thermodynamic Control, Basic Cond.) Reagent_A Strong Alkylator (MeOTf or Et3OBF4) Reagent_A->Intermediate_Salt Reagent_B Primary/Secondary Amine (R-NH2) Reagent_B->Product_Amine Note CRITICAL: Standard alkyl halides (MeI) may fail due to EWG deactivation. Note->Substrate

Figure 1: Bifurcation of reactivity. Pathway A is the focus of this protocol.

Experimental Protocol: Synthesis of Thiazolium Triflates

Objective: To synthesize the N-methyl thiazolium triflate salt. Why Methyl Triflate? Methyl trifluoromethanesulfonate (MeOTf) is approximately


 times more reactive than methyl iodide. It is essential for alkylating deactivated nitrogens where the lone pair availability is compromised by nitrile groups [1].
Materials & Reagents
ReagentEquivalentsRoleNotes
Substrate 1.0 eq.Starting MaterialDried under vacuum >1h
Methyl Triflate (MeOTf) 1.2 eq.ElectrophileDANGER: Highly Toxic
Dichloromethane (DCM) 0.2 MSolventAnhydrous, inhibitor-free
Diethyl Ether ExcessPrecipitantAnhydrous
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of dry Nitrogen or Argon.

  • Charge the flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 mmol, 217 mg).

  • Add Anhydrous DCM (5.0 mL) via syringe. Ensure complete dissolution.

Step 2: Alkylation (The "Magic Methyl" Addition)
  • Cool the solution to 0°C using an ice bath. Note: While the reaction requires energy, starting cold prevents exotherms that could degrade the labile C-Br bond.

  • Safety Warning: MeOTf is a potent alkylating agent and inhalation hazard. Work strictly in a fume hood.

  • Add Methyl Triflate (1.2 mmol, 136 µL) dropwise via a microsyringe.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stirring: Stir vigorously for 12–24 hours.

    • Monitoring: Standard TLC is difficult for salts. Monitor by disappearance of the starting material (UV active, non-polar) or appearance of a baseline spot (polar salt).

Step 3: Isolation & Purification
  • The thiazolium salt may precipitate as a white or off-white solid during the reaction.

  • If solid forms: Filter under inert atmosphere (Schlenk filtration) or centrifuge.

  • If solution remains clear: Add Anhydrous Diethyl Ether (10–15 mL) dropwise with rapid stirring to induce precipitation.

  • Decant the supernatant. Wash the solid pellet 3x with anhydrous ether to remove excess MeOTf.

  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

Expected Data
  • Appearance: White to pale yellow hygroscopic solid.

  • 1H NMR (DMSO-d6): Expect a significant downfield shift of the C5-Methyl group (approx.

    
     2.5 
    
    
    
    2.8 ppm) and the appearance of the N-Methyl singlet (approx.
    
    
    4.0–4.2 ppm).
  • Stability: Store at -20°C under Argon. Thiazolium salts with C2-halogens are prone to hydrolysis.

Alternative Protocol: SNAr Amination (Drug Development Context)

Note: If your goal is to attach an amine to the thiazole (e.g., creating a Dasatinib-like scaffold), do NOT use the protocol above. Use the method below.

Objective: Displacement of C2-Bromine by an amine (R-NH2).

ParameterConditionMechanism
Solvent DMF, DMSO, or n-ButanolPolar aprotic/protic to stabilize transition state
Base DIPEA or K2CO3 (2.0 eq)Neutralize HBr byproduct
Temperature 80°C – 120°CThermal activation required for SNAr
Catalyst None (usually)The C4-CN activates the C2-Br sufficiently

Procedure:

  • Dissolve Substrate (1.0 eq) and Amine (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq).

  • Heat to 80°C for 4–6 hours.

  • Pour into water; extract product (usually precipitates).

Troubleshooting & Optimization

Reaction Stalled (No Salt Formation)

If MeOTf at RT is insufficient due to the extreme deactivation by the Nitrile group:

  • Switch Solvent: Use Nitromethane (CH3NO2) . It is polar but non-nucleophilic, stabilizing the transition state of the quaternization.

  • Increase Temperature: Heat to 40–50°C in a sealed pressure tube. Warning: Risk of C-Br hydrolysis increases.

  • Use Meerwein's Salt: Triethyloxonium tetrafluoroborate (Et3OBF4) in DCM is a powerful alternative if the ethyl group is acceptable [2].

Decomposition (Darkening/Tars)
  • Cause: Hydrolysis of the C-Br bond by adventitious water, followed by ring opening.

  • Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the solvent.

Safety & Hazards (Critical)

  • Methyl Triflate (MeOTf): Extreme health hazard. It is a powerful DNA alkylator.

    • Protocol: Use "Double Glove" technique. Quench all glassware and syringes with 10% NaOH or Ammonium Hydroxide solution immediately after use to destroy residual triflate.

  • Cyanide Moiety: While the nitrile is stable, combustion or strong acid hydrolysis can release HCN.

  • Thiazoles: Many are skin sensitizers.

References

  • Baruah, P. K., et al. "N-Alkylation of electron-deficient heterocycles: Reactivity and selectivity." Journal of Materials Chemistry B, 2022.

  • Delfau, L., et al. "Synthesis of N-alkyl-substituted thiazolium precatalysts." Synlett, 2024, 35, 2097-2100.

  • Wang, X., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 2009, 11, 5460-5493.

  • Kashyap, S. J., et al. "Synthesis of 2,4,5-trisubstituted thiazoles."[1] Journal of Heterocyclic Chemistry, 2018.

Sources

Application Note: Precision Conversion of 2-Bromo-5-methylthiazole-4-carbonitrile to the Primary Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the selective conversion of 2-Bromo-5-methylthiazole-4-carbonitrile (1) to 2-Bromo-5-methylthiazole-4-carboxamide (2). This transformation is a critical intermediate step in the synthesis of several tyrosine kinase inhibitors, including analogs of Dasatinib.

The primary challenge in this synthesis is Chemoselectivity: converting the nitrile group to a primary amide without hydrolyzing it further to the carboxylic acid, while simultaneously preventing the nucleophilic aromatic substitution (


) of the labile C2-bromine atom.

This guide presents two validated protocols:

  • Method A (Standard): Acid-Mediated Hydration (Sulfuric Acid). High-yielding, robust, and scalable.

  • Method B (Alternative): Oxidative Hydrolysis (Radziszewski conditions). Mild pH, suitable for acid-sensitive analogs.

Strategic Analysis & Mechanism

Substrate Evaluation

The substrate contains three distinct reactive centers:

  • C4-Nitrile: The target for hydrolysis.[1] Requires activation (protonation or coordination) to accept water.[1]

  • C2-Bromine: A good leaving group on an electron-deficient thiazole ring. It is highly susceptible to displacement by strong nucleophiles (e.g.,

    
    ) at elevated temperatures.
    
  • Thiazole Ring: Generally stable, but can undergo ring-opening under extreme basic conditions.

Reaction Pathway

To achieve high fidelity, we utilize Controlled Acid Hydration . In concentrated sulfuric acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. Crucially, the low water activity in conc. 

and controlled temperature prevents the second hydrolysis step (amide

acid).

Mechanism Visualization:

ReactionMechanism Substrate Nitrile Substrate (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Substrate->Protonated + H+ ImidicAcid Imidic Acid (R-C(OH)=NH) Protonated->ImidicAcid + H2O Amide Primary Amide (R-CONH2) ImidicAcid->Amide Tautomerization

Figure 1: Mechanistic pathway for acid-catalyzed nitrile hydration.

Protocol A: Acid-Mediated Hydration (Recommended)

Rationale: This method offers the highest atom economy and avoids the use of strong nucleophiles (like hydroxide) that could displace the bromine atom.

Materials & Equipment
  • Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile (Purity >98%).

  • Reagent: Sulfuric Acid (

    
    ), Concentrated (95-98%).
    
  • Solvent: None (Neat reaction) or minimal DCM for transfer if solid is sticky.

  • Quench: Crushed Ice / Deionized Water.

  • Equipment: Round-bottom flask, magnetic stir bar, ice-water bath, temperature probe.

Step-by-Step Methodology
StepOperationCritical Parameters
1. Setup Charge the reaction flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv). Place in an ice-water bath.Temp: 0–5°C.
2. Addition Add conc.

(5–10 volumes relative to mass, e.g., 5 mL/g) dropwise.
Rate: Slow to prevent exotherm >10°C.
3. Reaction Remove ice bath. Allow to warm to Room Temperature (20–25°C). Stir vigorously.Time: 2–4 hours. Monitor by TLC/HPLC.
4. Quench Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume).Caution: Highly exothermic. Stir well.
5. Isolation The amide typically precipitates as a white/off-white solid. Filter the solid.[2]If no ppt: Neutralize to pH 7 with

(aq) and extract with EtOAc.
6. Purification Wash filter cake with cold water (3x) and hexanes (2x). Dry under vacuum.Drying: <45°C to avoid sublimation.
Experimental Workflow Diagram

ProtocolA Start Start: Solid Nitrile AcidAdd Add Conc. H2SO4 (0°C, Dropwise) Start->AcidAdd Stir Stir at RT (2-4 Hours) AcidAdd->Stir Check Check Conversion (TLC/HPLC) Stir->Check Check->Stir Incomplete Quench Quench on Crushed Ice Check->Quench Complete Filter Filtration & Washing (H2O / Hexanes) Quench->Filter Dry Dry under Vacuum (40°C) Filter->Dry

Figure 2: Operational workflow for Sulfuric Acid Hydration.

Protocol B: Oxidative Hydrolysis (Radziszewski)

Rationale: Useful if the substrate contains acid-labile protecting groups or if the user wishes to avoid concentrated acids. This method uses alkaline peroxide but requires careful monitoring to prevent Br-displacement.

Materials
  • Reagents: 30% Hydrogen Peroxide (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

Procedure
  • Dissolution: Dissolve the nitrile (1.0 equiv) in DMSO (5 mL/mmol).

  • Base Addition: Add

    
     (0.5 equiv). Cool to 0°C.[3]
    
  • Oxidant Addition: Add 30%

    
     (1.5–2.0 equiv) dropwise.
    
    • Note: The reaction produces oxygen gas; ensure venting.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with Ethyl Acetate.

  • Warning: Prolonged exposure to alkaline conditions at RT may lead to trace hydrolysis of the C-Br bond (formation of 2-hydroxy species).

Analytical Validation

Successful conversion is confirmed by the following spectral shifts:

Analytical MethodNitrile (Starting Material)Amide (Product)
IR Spectroscopy Sharp peak at ~2230

(

)
Doublet at 3100–3400

(

); Strong peak ~1680

(

)
1H NMR (DMSO-d6) No exchangeable protonsTwo broad singlets (1H each) at

7.2–8.0 ppm (

)
13C NMR Peak at ~114 ppm (

)
Peak at ~162 ppm (

)
HPLC Higher Retention Time (Non-polar)Lower Retention Time (More polar)

Troubleshooting & Optimization

Common Issues and Solutions
ProblemProbable CauseCorrective Action
Over-hydrolysis (Acid formation) Reaction time too long or Temp too high.Quench immediately after nitrile disappearance. Keep Temp <25°C.
Loss of Bromine (S_NAr) Nucleophilic attack during quench or basic workup.Use Method A (Acidic). Avoid heating with bases. Ensure quench is neutral/acidic.
Sticky/Gummy Product Impurities or occluded acid.Recrystallize from Ethanol/Water or triturate with Diethyl Ether.
Incomplete Conversion Poor solubility in

.
Ensure vigorous stirring. Do not add co-solvents (like water) initially; they stop the protonation.

References

  • Friedrich, K., & Wallenfels, K. (1970). The Chemistry of the Cyano Group. Interscience Publishers. (Classic text on nitrile chemistry).
  • Beck, G., et al. "Synthesis of Isothiazole Carboxamides." Molbank, 2023, M1560.[4] Link (Describes analogous H2SO4 hydration of bromo-cyano-isothiazole).

  • Kabalka, G. W., et al. "Sodium perborate: a mild and convenient reagent for the hydrolysis of nitriles to amides." Tetrahedron Letters, 31(38), 5433-5436. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631, 2009. Link

  • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832, 2006. Link (Context for thiazole carboxamide intermediates).

Sources

reduction of the nitrile in 2-Bromo-5-methylthiazole-4-carbonitrile to an amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Bromo-5-methylthiazole-4-carbonitrile to (2-Bromo-5-methylthiazol-4-yl)methanamine

Executive Summary & Strategic Rationale

This guide details the protocol for reducing the nitrile group of 2-Bromo-5-methylthiazole-4-carbonitrile to its corresponding primary amine, (2-Bromo-5-methylthiazol-4-yl)methanamine .

This transformation presents a specific chemoselectivity challenge: preserving the C-2 bromine atom .

  • The Risk: Standard catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions often result in hydrodehalogenation (loss of the bromine), destroying the handle required for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

  • The Solution: This protocol focuses on hydride transfer reagents that activate the nitrile via Lewis acidity without interacting with the aryl halide.

Selected Methodologies:

  • Protocol A (Gold Standard): Borane-Tetrahydrofuran (BH₃·THF) Complex.[1] Offers the highest purity and yield for small-to-mid-scale synthesis.

  • Protocol B (Cost-Effective/Scale-Up): Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride (CoCl₂).[2] A robust, low-cost alternative suitable for larger batches where borane handling is prohibitive.

Chemical Reaction & Selectivity Logic

The following diagram illustrates the reaction pathway and the critical selectivity required to avoid Side Product B (Debrominated species).

ReactionScheme cluster_legend Selectivity Logic Substrate 2-Bromo-5-methylthiazole- 4-carbonitrile Intermediate Imine-Boron Complex Substrate->Intermediate BH3·THF (Hydride Transfer) SideProduct Debrominated By-product (Avoid) Substrate->SideProduct H2 / Pd-C (AVOID) Product (2-Bromo-5-methylthiazol- 4-yl)methanamine (Target) Intermediate->Product Acidic MeOH Workup desc The C-Br bond is labile. Borane coordinates to Nitrile-N, activating it without oxidative insertion into C-Br.

Figure 1: Reaction pathway highlighting the chemoselective route (Blue/Green) versus the prohibited route (Red).

Protocol A: Borane-THF Reduction (High Purity)

This method is preferred for medicinal chemistry scales (100 mg – 10 g) due to clean reaction profiles and simple workup.

Materials & Reagents
ReagentEquiv.Role
Substrate 1.0Starting Material
1.0 M BH₃·THF 3.0Reducing Agent (Lewis Acid)
Anhydrous THF SolventReaction Medium (0.2 M conc.)
Methanol (MeOH) ExcessQuenching Agent
1.25 M HCl in MeOH ExcessComplex Breaking
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv) and anhydrous THF. Cool to 0 °C in an ice bath.

  • Addition: Add 1.0 M BH₃·THF solution (3.0 equiv) dropwise via syringe or addition funnel over 15 minutes. Caution: Gas evolution may occur.

  • Reaction:

    • Remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.

    • Heat to a gentle reflux (65 °C) for 2–4 hours.

    • Monitor: Check TLC (EtOAc/Hexane) or LCMS. The nitrile peak (approx. 2220 cm⁻¹ IR) should disappear.

  • Quench (Critical Step):

    • Cool the mixture back to 0 °C.

    • Slowly add Methanol (MeOH) dropwise. Warning: Vigorous hydrogen gas evolution will occur.[3] Continue until bubbling ceases.

  • Complex Breaking:

    • The amine often remains complexed to boron. Add 1.25 M HCl in MeOH (approx. 5 equiv) or concentrated HCl (dropwise).

    • Reflux the mixture for 1 hour to break the N-B bond.

  • Isolation:

    • Concentrate the solvent in vacuo to obtain the hydrochloride salt.

    • Basification: Redissolve in water, wash with Et₂O (removes non-basic impurities), then basify the aqueous layer to pH >10 with 2M NaOH.

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.[2]

Protocol B: NaBH₄ / CoCl₂ (Cobalt Boride) Reduction[4]

This method generates "Cobalt Boride" in situ, a black precipitate that catalyzes the reduction. It is highly selective for nitriles over aryl halides.

Materials & Reagents
ReagentEquiv.Role
Substrate 1.0Starting Material
CoCl₂[3]·6H₂O 0.5–1.0Catalyst Precursor
NaBH₄ 5.0–7.0Hydride Source
MeOH or THF/H₂O SolventSolvent System
Boc₂O (Optional)2.0In situ protection (prevents dimerization)
Step-by-Step Procedure
  • Setup: Use a 3-neck flask with mechanical stirring (precipitate can be thick).

  • Dissolution: Dissolve the Substrate (1.0 equiv) and CoCl₂·6H₂O (1.0 equiv) in Methanol (0.1 M concentration). The solution will be pink/purple.

  • Reduction:

    • Cool to 0 °C.

    • Add NaBH₄ (7.0 equiv) portion-wise.

    • Observation: The solution will immediately turn black (formation of Cobalt Boride) with vigorous H₂ gas evolution.

  • Completion: Stir at RT for 2–6 hours. Monitor by LCMS.

  • Workup:

    • Quench with dilute HCl (carefully) or saturated NH₄Cl.

    • Filtration: Filter the black mixture through a Celite pad to remove cobalt residues. Rinse with MeOH.[3]

    • Concentrate the filtrate to remove MeOH.

    • Basify aqueous residue and extract with DCM/Isopropanol (3:1).

Pro-Tip: If the primary amine is unstable or difficult to isolate, add Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv) directly to the reaction mixture after the reduction is complete but before workup. This traps the amine as the stable N-Boc derivative.

Analytical Quality Control (QC)

Verify the product identity using the following markers.

Analytical MethodExpected Signal (Product)Diagnostic Change
¹H NMR (DMSO-d₆) δ 3.8–4.0 ppm (s, 2H, -CH ₂-NH₂)Disappearance of starting material signals.
IR Spectroscopy ~3300–3400 cm⁻¹ (N-H stretch)Loss of sharp Nitrile peak at ~2220 cm⁻¹.
LC-MS [M+H]⁺ = 207/209 (Br isotope pattern)Mass shift +4 units (CN → CH₂NH₂).

Troubleshooting & Optimization Workflow

Troubleshooting Start Issue: Low Yield or Impurities Check1 Did secondary amine (dimer) form? Start->Check1 Sol1 Solution: Increase Dilution or use NaBH4/CoCl2 with Boc2O Check1->Sol1 Yes Check2 Did Debromination occur? Check1->Check2 No Sol2 Solution: Switch from Metal Catalyst to BH3-THF Check2->Sol2 Yes Check3 Low Mass Recovery? Check2->Check3 No Sol3 Solution: Amine is likely water soluble. Use DCM/IPA extraction or salt formation. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common reduction failures.

References

  • Brown, H. C., & Choi, Y. M. (1982).[1] Selective Reductions.[1][4][5] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. Tetrahedron Letters, 10(52), 4555–4558. Link

  • BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. (Analogous heteroaryl halide reduction protocol). Link

  • Heinzman, S. W., & Ganem, B. (1982).[5] Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions.[3] Journal of the American Chemical Society, 104(24), 6801–6802. Link

  • Organic Chemistry Portal. Reduction of Nitriles to Amines: Borane Reagents.Link

Sources

Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Critical Role of Reaction Monitoring for a Key Heterocyclic Building Block

2-Bromo-5-methylthiazole-4-carbonitrile is a highly functionalized heterocyclic compound. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The presence of a bromo group, a nitrile moiety, and a methyl group provides multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures.

Given its potential in drug discovery and materials science, the ability to precisely monitor its chemical transformations is paramount. Real-time or near-real-time analytical monitoring allows chemists to:

  • Optimize Reaction Conditions: Determine the exact point of reaction completion, preventing the formation of degradation products and saving time and resources.

  • Maximize Yield and Purity: Understand the kinetics of the reaction to favor the desired product over side-products.

  • Profile Impurities: Identify and quantify byproducts, which is crucial for process development and regulatory compliance.

  • Ensure Safety and Scalability: Gain a deep understanding of reaction dynamics before scale-up, identifying potential exothermic events or the formation of hazardous intermediates.[3]

This application note provides a comprehensive guide to selecting and implementing various analytical methods for monitoring reactions involving 2-Bromo-5-methylthiazole-4-carbonitrile. We will explore both offline (batch) and in-situ (real-time) techniques, explaining the causality behind methodological choices to empower researchers with a robust analytical toolkit.

Physicochemical Properties & Analytical Strategy

Before selecting a monitoring technique, it is essential to understand the physicochemical properties of 2-Bromo-5-methylthiazole-4-carbonitrile.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₅H₃BrN₂SGC-MS & LC-MS: Provides exact mass for identification.
Molecular Weight 203.06 g/mol Affects volatility and chromatographic behavior.
Structure Thiazole ring with bromo, methyl, and nitrile substituents.The aromatic thiazole ring is a strong UV chromophore, ideal for HPLC-UV detection.[4]
Polarity Moderately polar.Suitable for reversed-phase HPLC.[5] Slightly soluble in water, soluble in organic solvents like Chloroform and Methanol.[6]
Volatility Expected to be reasonably volatile. The related 2-Bromo-5-methylthiazole has a boiling point of 84°C / 12 mmHg.Suitable for Gas Chromatography (GC) analysis.
Key Spectroscopic Handles Nitrile (C≡N): Sharp, distinct peak in IR and Raman spectra (~2230 cm⁻¹). Methyl (CH₃): Singlet in ¹H NMR. Aromatic Protons: None, but the carbon environment is distinct in ¹³C NMR.The nitrile group provides an excellent, often interference-free, signal for in-situ FTIR/Raman monitoring. NMR signals provide unambiguous structural information and are ideal for quantitative analysis.

Workflow for Selecting the Appropriate Analytical Method

The choice of analytical method depends on the specific requirements of the study, such as the need for qualitative or quantitative data, real-time monitoring, and available instrumentation. The following workflow can guide the selection process.

G start Start: Need to Monitor Reaction qual_quant Qualitative or Quantitative? start->qual_quant tlc Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative (Fast Check) realtime Real-time (In-situ) Monitoring? qual_quant->realtime Quantitative tlc_desc Rapid, low-cost check for reactant consumption and product formation. tlc->tlc_desc insitu_ir_raman In-situ FTIR / Raman realtime->insitu_ir_raman Yes offline_choice Primary Goal? realtime->offline_choice No (Offline/At-line) insitu_desc Continuous data on functional group changes (e.g., C≡N stretch). Provides kinetic profiles. insitu_ir_raman->insitu_desc hplc HPLC-UV offline_choice->hplc Purity & Quantification gcms GC-MS offline_choice->gcms Byproduct ID & Volatiles nmr NMR Spectroscopy offline_choice->nmr Structural Confirmation & Absolute Quantification hplc_desc Excellent for resolving non-volatile impurities and accurate quantification. hplc->hplc_desc gcms_desc Identifies volatile impurities and confirms product identity via mass fragmentation. gcms->gcms_desc nmr_desc Gold standard for structure. Quantitative without a calibration curve (with internal standard). nmr->nmr_desc

Caption: Decision workflow for selecting an analytical method.

Offline Monitoring Protocols (At-Line/Batch Analysis)

Offline analysis involves periodically withdrawing an aliquot from the reaction mixture, quenching the reaction if necessary, and analyzing it externally.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality & Expertise: Reversed-phase HPLC is the workhorse method for monitoring organic reactions. It separates compounds based on their hydrophobicity. For 2-Bromo-5-methylthiazole-4-carbonitrile, a C18 column is an excellent starting point due to the molecule's moderate polarity. The thiazole ring provides strong UV absorbance, allowing for sensitive detection.[5] A gradient elution is initially used to determine the optimal mobile phase composition for separating the starting material, product, and any potential impurities, after which an isocratic method can be developed for faster analysis.[5]

Experimental Protocol:

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water mixture.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard (starting material or product) into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the diluent.

  • Sample Preparation (Reaction Quenching):

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench it in a known volume (e.g., 950 µL) of cold sample diluent in a vial. This stops the reaction and prepares the sample for analysis.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar small molecules.
Flow Rate 1.0 mL/minProvides good efficiency and reasonable run times.
Injection Volume 5-10 µLBalances sensitivity with potential for column overload.
Detection Wavelength ~270 nm (or scan with PDA)Thiazole derivatives typically absorb in this region. A PDA detector can help identify the optimal wavelength.[7][8]
Column Temperature 30 °CEnsures reproducible retention times.
Gradient Program Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min.A scouting gradient to separate compounds with different polarities. Can be optimized to an isocratic method for speed once retention times are known.[5]

Self-Validation: Before analyzing samples, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure system suitability.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Expertise: GC is ideal for separating volatile and thermally stable compounds. Given the likely volatility of 2-Bromo-5-methylthiazole-4-carbonitrile, GC is a powerful tool. Coupling it with a mass spectrometer (MS) provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns, making it superior for identifying unknown byproducts.[10]

Experimental Protocol:

  • Instrumentation & Columns:

    • GC system with a Mass Spectrometric detector.

    • A mid-polarity capillary column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction.

    • Dilute with a suitable solvent like Ethyl Acetate or Dichloromethane (e.g., in 1 mL) in a GC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.A general-purpose program to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the mass of the parent compound and expected fragments.

Data Interpretation: Monitor the disappearance of the starting material's peak and the appearance of the product's peak. The mass spectrum of each peak can be used to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR spectroscopy provides detailed structural information and is inherently quantitative, even without a calibration curve, when an internal standard of known concentration is used.[11][12] By comparing the integral of a characteristic signal from the product to that of the starting material or an internal standard, one can directly calculate the reaction conversion.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Add it to an NMR tube containing ~0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the reaction solvent.

    • Add a precise amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full magnetization recovery.

  • Data Analysis:

    • Identify Unique Signals: Choose a well-resolved signal for the starting material (e.g., methyl singlet) and a unique signal for the product.

    • Integrate: Carefully integrate the chosen signals and the signal from the internal standard.

    • Calculate Conversion:

      • Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100

Real-Time In-Situ Reaction Monitoring

In-situ techniques monitor the reaction directly within the reactor, providing a continuous stream of data and a true kinetic profile without the need for sampling.[13][14][15]

G reactor Reaction Vessel Reactants Products probe In-situ Probe (FTIR or Raman) reactor->probe Optical Path spectrometer Spectrometer probe->spectrometer Fiber Optic Cable computer Computer | { Data Acquisition | Kinetic Analysis } spectrometer->computer Data Transfer computer->reactor Process Control (Optional)

Caption: Workflow for in-situ spectroscopic monitoring.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Expertise: The nitrile group (C≡N) in 2-Bromo-5-methylthiazole-4-carbonitrile has a sharp and intense absorption band in a region of the mid-infrared spectrum (~2230 cm⁻¹) that is typically free from other interfering signals.[16] This makes it a perfect "handle" to monitor. As the starting material is consumed in reactions where the nitrile group is transformed, this peak will decrease. Conversely, if the nitrile is part of the product being formed, its peak will grow over time. This allows for the creation of a precise reaction profile.

Protocol:

  • Setup:

    • Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel through a port.

    • Ensure the probe material (e.g., Diamond or Silicon) is chemically resistant to the reaction components.

  • Data Acquisition:

    • Background Spectrum: Before starting the reaction, collect a background spectrum of the reaction solvent and any reagents present at the initial temperature. This spectrum will be automatically subtracted from subsequent measurements.

    • Monitoring: Initiate the reaction (e.g., by adding the final reagent or starting heating).

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

    • Track the intensity (height or area) of the characteristic nitrile peak at ~2230 cm⁻¹ over time.

  • Data Analysis:

    • Plot the peak intensity versus time to generate a kinetic profile of the reaction. This profile directly shows the rate of consumption or formation of the nitrile-containing species.

References

  • Reaction Chemistry & Engineering. (2021). In situ sensors for flow reactors – a review. RSC Publishing. [Link]

  • Analytical and Bioanalytical Chemistry. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

  • Hindawi. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • Springer. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. [Link]

  • ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS). [Link]

  • ACS Publications. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • PubMed Central (PMC). (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]

  • PubMed Central (PMC). (2023). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • ISTA Research Explorer. (2023). In situ reaction monitoring in photocatalytic organic synthesis. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Chemical Science. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). NMR reaction monitoring in flow synthesis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • PubMed Central (PMC). (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]

Sources

scale-up synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile

Executive Summary

Target Molecule: 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) Application: Key intermediate for kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals.[1] Scale: Process Development (100 g – 1 kg scale). Core Strategy: Linear conversion from ethyl 2-amino-5-methylthiazole-4-carboxylate via a "Bromo-First" strategy to avoid functional group incompatibility during dehydration.[1]

This guide details a robust, scalable 3-step protocol starting from the commercially available amino-ester.[1] Unlike academic routes that might employ unstable halo-nitrile precursors, this pathway utilizes stable crystalline intermediates, ensuring safety and reproducibility in a pilot-plant environment.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed to install the bromine atom early (Step 1). This is critical because the final step involves dehydration of a primary amide to a nitrile using strong electrophiles (TFAA or POCl₃). If the amino group were still present, it would react with the dehydrating agent, leading to amidine byproducts or polymerization.[1]

The Pathway:

  • Sandmeyer Reaction: Conversion of Amino-Ester to Bromo-Ester.

  • Amidation: Conversion of Bromo-Ester to Bromo-Amide.

  • Dehydration: Conversion of Bromo-Amide to Bromo-Nitrile.

G Start Ethyl 2-amino-5-methyl- thiazole-4-carboxylate (Stable Precursor) Step1 Step 1: Sandmeyer (Bromination) Start->Step1 Inter1 Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate Step1->Inter1 CuBr2, t-BuONO (or NaNO2/HBr) Step2 Step 2: Amidation (NH3/MeOH) Inter1->Step2 Inter2 2-Bromo-5-methyl- thiazole-4-carboxamide Step2->Inter2 NH3 (g), MeOH 0-25°C Step3 Step 3: Dehydration (TFAA/Pyridine) Inter2->Step3 Final TARGET: 2-Bromo-5-methyl- thiazole-4-carbonitrile Step3->Final -H2O

Figure 1: Linear synthetic workflow designed for functional group compatibility.

Safety & Hazard Assessment

Reagent / IntermediateHazard ClassCritical Control Measure
t-Butyl Nitrite (t-BuONO) Flammable, ToxicUse in a closed system; keep away from ignition sources.[1] Avoid shock/friction if dry.
Copper(II) Bromide CorrosiveHandle with gloves; avoid dust inhalation.[2]
Ammonia (gas/solution) Toxic, CorrosiveUse a scrubber system for off-gassing.
Trifluoroacetic Anhydride (TFAA) Corrosive, Moisture SensitiveReacts violently with water. Quench carefully at low temp (<5°C).
Diazonium Intermediates Explosive PotentialDo not isolate the diazonium salt. Ensure temperature control (<5°C) during generation.

Detailed Protocols

Step 1: Sandmeyer Bromination

Transformation: Amino-Ester


 Bromo-Ester[1]

Rationale: While aqueous Sandmeyer (NaNO₂/HBr) is cheaper, the Non-Aqueous Sandmeyer (t-BuONO/CuBr₂) is recommended for this specific substrate to minimize ester hydrolysis and improve yield/purity profiles on scale-up.

  • Reagents:

    • Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv)[1][3]

    • Copper(II) Bromide (

      
      ) (1.2 equiv)
      
    • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)[1]

    • Acetonitrile (MeCN) (10 vol)

  • Protocol:

    • Setup: Charge a reactor with MeCN and

      
       under nitrogen atmosphere. Cool to 0–5°C.
      
    • Addition 1: Add t-BuONO dropwise, maintaining temperature <10°C.

    • Addition 2: Add the Amino-Ester portion-wise as a solid (or slurry in MeCN) over 1 hour. Caution: Nitrogen gas evolution will be vigorous.

    • Reaction: Allow the mixture to warm to 25°C and stir for 2–4 hours. Monitor by HPLC (disappearance of amine).

    • Quench: Pour the reaction mixture into cold dilute HCl (1M, 10 vol) to quench excess nitrite and solubilize copper salts.

    • Extraction: Extract with Ethyl Acetate (3 x 5 vol).

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Output: Ethyl 2-bromo-5-methylthiazole-4-carboxylate (Yellow solid/oil).

    • Target Yield: 80–85%[1]

Step 2: Amidation

Transformation: Bromo-Ester


 Bromo-Amide[1]

Rationale: Direct conversion using ammonia in methanol is cleaner than hydrolyzing to the acid and then coupling. Low temperature prevents displacement of the 2-Bromine by ammonia (S


Ar side reaction).
  • Reagents:

    • Ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 equiv)[1]

    • Ammonia (7N in Methanol) or

      
       gas saturation (excess)
      
  • Protocol:

    • Setup: Dissolve the Bromo-Ester in Methanol (5 vol). Cool to 0°C.[4]

    • Reaction: Add 7N

      
      /MeOH (5–10 equiv) or bubble 
      
      
      
      gas until saturation.
    • Incubation: Seal the vessel and stir at 0–10°C for 12–24 hours. Note: Do not heat. Heating increases the risk of substituting the 2-Br with -NH₂.[1]

    • Monitoring: Check TLC/HPLC for ester consumption.

    • Workup: Concentrate the solvent under reduced pressure (keep bath <30°C).

    • Isolation: Triturate the residue with cold diethyl ether or MTBE to remove impurities. Filter the solid.[4][5]

    • Output: 2-Bromo-5-methylthiazole-4-carboxamide (Off-white solid).

    • Target Yield: 90–95%[1]

Step 3: Dehydration to Nitrile

Transformation: Bromo-Amide


 Bromo-Nitrile[1]

Rationale: Trifluoroacetic Anhydride (TFAA) is chosen over


 for the "Application Note" standard because it generates milder byproducts (TFA) and is easier to quench safely on a scale, though 

is a valid cost-saving alternative.
  • Reagents:

    • 2-Bromo-5-methylthiazole-4-carboxamide (1.0 equiv)[1]

    • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

    • Pyridine (2.5 equiv)

    • Dichloromethane (DCM) (10 vol)

  • Protocol:

    • Setup: Suspend the Bromo-Amide in dry DCM and Pyridine. Cool to -5°C to 0°C.

    • Addition: Add TFAA dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C.

    • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20°C) for 2 hours.

    • Quench: Cool to 0°C. Slowly add saturated

      
       solution until pH is neutral/basic. Caution: CO₂ evolution.
      
    • Separation: Separate the organic layer.[4] Wash aqueous layer with DCM.

    • Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over

      
       and concentrate.
      
    • Crystallization: Recrystallize from Ethanol/Heptane if necessary.

    • Output: 2-Bromo-5-methylthiazole-4-carbonitrile (White to pale yellow crystalline solid).

    • Target Yield: 85–90%[1]

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the final product must meet these criteria:

TestSpecificationDiagnostic Signal
HPLC Purity >98.0%Single peak (254 nm).
1H NMR Conformsδ 2.4–2.5 ppm (s, 3H, Methyl).[1] Absence of ethyl ester signals (1.3, 4.3 ppm) and amide protons (7.0–8.0 ppm).[1]
IR Spectroscopy Conforms~2220–2230 cm⁻¹ (Sharp, Nitrile C≡N stretch). Absence of C=O amide band (~1680 cm⁻¹).
Appearance VisualWhite to pale yellow crystalline solid.
Melting Point RangeDistinct range (approx 60–70°C, confirm with specific batch CoA).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Sandmeyer).

    • Cause: Incomplete diazonium formation or water interfering.

    • Fix: Ensure reagents are dry. Increase t-BuONO to 2.0 equiv. Ensure vigorous stirring during addition.

  • Issue: Amination of Bromide in Step 2.

    • Cause: Temperature too high or reaction time too long.

    • Fix: Keep reaction strictly at 0–5°C. Monitor closely and stop exactly when ester is consumed.

  • Issue: Incomplete Dehydration in Step 3.

    • Cause: Old TFAA (hydrolyzed).

    • Fix: Use fresh TFAA. If using POCl₃, ensure reflux temperature is reached if room temp is insufficient (though POCl₃ usually requires heating).

References

  • Sandmeyer Reaction on Thiazoles

    • Methodology: Hodgson, H. H., & Mahadevan, A. P. (1947).[1] "The Sandmeyer Reaction."[6][7] Journal of the Chemical Society. (Classic foundation for aqueous Sandmeyer).

    • Non-Aqueous Variant: Doyle, M. P., et al. (1977).[1] "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry. Link

  • Synthesis of Thiazole Carboxylates (Hantzsch)

    • Regiochemistry: Barton, A., et al. (1991).[1] "Synthesis of two new thiazole-containing oligopeptides." Heterocycles, 32(4). (Describes synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate from ethyl 3-bromo-2-oxobutyrate). Link

  • Amide Dehydration Protocols

    • TFAA Method: Campagna, F., et al. (1983).[1] "Mild conversion of amides to nitriles." Tetrahedron Letters. Link

  • Product Data

    • 2-Bromo-5-methylthiazole-4-carbonitrile: PubChem CID 71313795. Link

Sources

Application Note: 2-Bromo-5-methylthiazole-4-carbonitrile in the Synthesis of Fluorescent Probes

[1]

Executive Summary

This guide details the strategic utilization of 2-bromo-5-methylthiazole-4-carbonitrile as a "privileged scaffold" in the engineering of intramolecular charge transfer (ICT) fluorescent probes.[1] Unlike generic fluorophores, this building block offers a unique Donor-Acceptor (D-π-A) architecture pre-embedded with an electron-withdrawing nitrile group at the C4 position and a reactive bromine handle at C2.[1]

This note provides a validated protocol for synthesizing viscosity-sensitive molecular rotors and solvatochromic sensors using this scaffold. We explore the mechanistic causality of the 4-cyano group in tuning emission wavelengths and provide a robust, self-validating synthetic workflow.

Scientific Principles & Rationale

The "Push-Pull" Architecture

The efficacy of 2-bromo-5-methylthiazole-4-carbonitrile lies in its electronic asymmetry.[1]

  • The Acceptor (A): The thiazole ring is electron-deficient ($ \pi $-deficient). The addition of the cyano (-CN) group at position C4 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the "pull" effect.

  • The Donor Handle (D): The bromine at C2 is highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

    
    ). This allows for the modular attachment of electron-rich donors (e.g., dimethylamine, diphenylamine, carbazole).
    
  • The Steric Modulator: The 5-methyl group provides essential steric bulk that prevents Aggregation-Induced Quenching (ACQ) in the solid state and improves solubility in organic solvents compared to the non-methylated analog.[1]

Mechanism of Action: Molecular Rotors

When a flexible donor (like a dimethylaminophenyl group) is coupled to this rigid thiazole acceptor, the resulting molecule often acts as a molecular rotor .

  • Low Viscosity: The donor rotates freely relative to the acceptor upon excitation, dissipating energy via non-radiative decay (Twisted Intramolecular Charge Transfer - TICT). Result: Low Fluorescence.

  • High Viscosity: Rotation is restricted. The molecule remains planar, forcing radiative decay. Result: Strong Fluorescence ("Turn-On").

Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

GStart2-Bromo-5-methylthiazole-4-carbonitrilePath1Suzuki Coupling(Ar-B(OH)2)Start->Path1Pd(PPh3)4, K2CO3Path2S_NAr Substitution(HNR2)Start->Path2Heat, BaseProd1Aryl-Thiazole Dyes(Red-Shifted ICT)Path1->Prod1Prod2Amino-Thiazole Dyes(Blue/Green Emitting)Path2->Prod2App1Viscosity Sensors(Mitochondrial Imaging)Prod1->App1App2pH / Polarity SensorsProd2->App2

Figure 1: Divergent synthetic pathways utilizing the 2-bromo-5-methylthiazole-4-carbonitrile scaffold.

Experimental Protocol: Synthesis of a Viscosity Probe

Target Molecule: 2-(4-(Diphenylamino)phenyl)-5-methylthiazole-4-carbonitrile (Probe T-DPA).[1] Objective: Create a "Turn-On" fluorescent probe for microviscosity.

Materials & Reagents
ReagentEquiv.Role
2-Bromo-5-methylthiazole-4-carbonitrile 1.0Electrophile / Scaffold
4-(Diphenylamino)phenylboronic acid1.2Nucleophile / Donor
Pd(PPh

)

(Tetrakis)
0.05Catalyst
K

CO

(2M Aqueous)
3.0Base
1,4-DioxaneSolventReaction Medium
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • In a dry 50 mL Schlenk tube, add 2-bromo-5-methylthiazole-4-carbonitrile (1.0 mmol, 203 mg) and 4-(diphenylamino)phenylboronic acid (1.2 mmol, 347 mg).

  • Add Pd(PPh

    
    )
    
    
    (58 mg, 5 mol%).
  • Evacuate and backfill with Argon (x3) to remove oxygen (Critical for Pd cycle efficiency).

Step 2: Solvent Addition

  • Add degassed 1,4-Dioxane (10 mL) and 2M K

    
    CO
    
    
    (1.5 mL) via syringe under Argon flow.
  • Seal the tube tightly.

Step 3: Catalytic Cycle

  • Heat the mixture to 90°C in an oil bath.

  • Stir vigorously for 6–8 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a highly fluorescent yellow spot (Rf ~0.4) will appear.[2][3]

Step 4: Work-up & Purification [1]

  • Cool to room temperature. Filter through a celite pad to remove Pd black.

  • Dilute filtrate with DCM (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry organic layer over anhydrous Na

    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Silica gel column chromatography.

    • Eluent Gradient: Hexane → Hexane:EtOAc (10:1).

    • Yield Expectation: 75–85% as a bright yellow solid.

Validation & Characterization

To ensure the integrity of the synthesized probe, the following data profile must be matched.

Structural Confirmation
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    Look for the diagnostic methyl singlet at
    
    
    ~2.7 ppm. The aromatic region should show the integration of the triphenylamine protons (14H total).
  • CN Stretch (IR): A sharp, distinct peak at ~2220 cm

    
      confirms the nitrile group remained intact during coupling.
    
Optical Performance (Self-Validation)

Perform a solvatochromic test to validate the ICT mechanism.

SolventPolarity IndexEmission

(nm)
Fluorescence Intensity
Hexane 0.1~460 nm (Blue)High
Toluene 2.4~490 nm (Cyan)High
DMSO 7.2~540 nm (Yellow)Low (Quenched by solvent relaxation)
Glycerol High Viscosity~510 nmVery High (Turn-On)

Interpretation: A red shift in polar solvents confirms the ICT nature. A massive intensity increase in Glycerol vs. Methanol confirms the Molecular Rotor function.

Mechanism of Sensing (Logic Diagram)

The following diagram explains the causality between environmental viscosity and the fluorescence signal.

ViscositySensingcluster_LowViscLow Viscosity Environmentcluster_HighViscHigh Viscosity EnvironmentExcitationExcitation (hv)ExcitedStateExcited State (ICT*)Excitation->ExcitedStateRotationFree Rotation ofDonor-Acceptor BondExcitedState->RotationSolvent Relax.RestrictionRestricted Rotation(Planar Conformation)ExcitedState->RestrictionSteric HindranceNonRadNon-Radiative Decay(Heat)Rotation->NonRadEmissionStrong Fluorescence(Signal ON)Restriction->Emission

Figure 2: The logic of viscosity sensing. The 5-methyl group aids in destabilizing the planar state, making the rotation more sensitive to the environment.[1]

Troubleshooting & Expert Tips

  • Nitrile Hydrolysis: The 4-CN group is electron-deficient.[1] Avoid prolonged heating in strong aqueous bases (e.g., NaOH) as this may convert the nitrile to a primary amide (

    
    ) or acid (
    
    
    ), completely altering the photophysics. Use
    
    
    or
    
    
    as milder alternatives.
  • Bromine Stability: The 2-bromo group is stable in storage but light-sensitive over months.[1] Store the starting material in amber vials at 4°C.

  • Purification: Thiazole derivatives can streak on silica. Adding 1% Triethylamine to the eluent can sharpen the bands if the product contains basic amines.[1]

References

  • Thiazole-Based ICT Probes

    • Title: "Thiazole cores as organic fluorophore units: Synthesis and fluorescence."
    • Source: Chimica Italiana (2020).
    • URL:[Link] (General reference for thiazole fluorophores).

  • Molecular Rotors

    • Title: "Ready Access to Molecular Rotors Based on Boron Dipyrromethene Dyes-Coumarin Dyads Featuring Broadband Absorption."[1][4]

    • Source: Molecules (2020).[4][5]

    • URL:[Link]

  • Synthesis of Thiazole-4-carbonitriles

    • Title: "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... and Mannich-Type Reactions."[1]

    • Source: ACS Omega (2021).
    • URL:[Link] (Context on nitrile-substituted sulfur heterocycles).

  • G-Quadruplex Probes (Thiazole Orange Derivatives)

    • Title: "Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA."[1][5]

    • Source: ACS Applied Bio Materials (2020).[5]

    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7).

This guide deviates from standard procedural lists by focusing on the regiochemical challenges that frequently lead to the synthesis of the wrong isomer (the 4-methyl-5-carbonitrile analog). It provides a validated route, troubleshooting for the Sandmeyer reaction on electron-deficient thiazoles, and critical safety protocols.

Current Status: Active Ticket Priority: High (Regiochemistry Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: Strategic Route Analysis & The Regiochemistry Trap

The most common failure mode in synthesizing this target is selecting the wrong Hantzsch precursor, resulting in the inverted isomer (2-bromo-4-methylthiazole-5-carbonitrile).

The Regiochemistry Logic

The Hantzsch thiazole synthesis condenses a thioamide (or thiourea) with an


-halo carbonyl. The positions on the resulting thiazole ring are determined as follows:
  • Thiourea Carbon: Becomes C2 (Amino group).

  • Halo-Carbon (

    
    -carbon):  Becomes C5 .
    
  • Carbonyl Carbon: Becomes C4 .

Target Requirement:

  • C4: Must bear the Nitrile (or Precursor, e.g., Ester).

  • C5: Must bear the Methyl group.[1][2][3][4][5]

Precursor Selection:

  • Incorrect Precursor: Ethyl 2-chloroacetoacetate (

    
    ).
    
    • Result: Carbonyl is

      
       (Methyl at C4). Halo-carbon is 
      
      
      
      (Ester at C5).
    • Product: Ethyl 2-amino-4-methylthiazole-5-carboxylate (Wrong Isomer).[6]

  • Correct Precursor: Ethyl 3-bromo-2-oxobutanoate (

    
    ).[7]
    
    • Result: Carbonyl is

      
       (Ester at C4). Halo-carbon is 
      
      
      
      (Methyl at C5).
    • Product:Ethyl 2-amino-5-methylthiazole-4-carboxylate (Correct Isomer).

Part 2: Validated Synthetic Workflow

Phase 1: Construction of the Thiazole Core

Objective: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate.

Protocol:

  • Reagents: Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Thiourea (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add Ethyl 3-bromo-2-oxobutanoate dropwise. Note: This reagent is lachrymatory and unstable; use fresh.

    • Reflux for 2–4 hours.

    • Cool to 0°C. The HBr salt of the product often precipitates.

    • Neutralize with aqueous

      
       to liberate the free base.
      
  • Troubleshooting:

    • Issue: Oily product/No precipitate.

    • Fix: Evaporate EtOH, suspend residue in water, and basify. The free amine should precipitate as a solid. Recrystallize from EtOH/Water.

Phase 2: The Sandmeyer Transformation (Amino Bromo)

Objective: Conversion to Ethyl 2-bromo-5-methylthiazole-4-carboxylate. Critical Step: Diazotization of aminothiazoles is less stable than anilines due to the electron-deficient nature of the ring.

Protocol:

  • Reagents:

    
     (1.5 eq), 
    
    
    
    (48% aq, excess),
    
    
    (0.5 eq).
  • Procedure:

    • Suspend the aminothiazole in 48% HBr and cool to -5°C to 0°C .

    • Add

      
       (aq) dropwise below the surface of the liquid to prevent gas escape.
      
    • Observation: The solution will turn dark/orange. Stir for 30 min at 0°C.

    • Add

      
       (dissolved in HBr) slowly.
      
    • Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen displacement.

  • Troubleshooting:

    • Issue: Low Yield / Formation of 2-hydroxy thiazole (thiazolone).

    • Root Cause:[8] Water attacking the diazonium salt before bromide.

    • Fix: Use anhydrous solvents (Acetonitrile/t-BuONO) for non-aqueous Sandmeyer if aqueous yields are <40%.

Phase 3: Functional Group Interconversion (Ester Nitrile)

Objective: Final assembly of the 4-carbonitrile moiety.

Step 3A: Amidation

  • Reagents:

    
     in Methanol (7N) or Ammonium Hydroxide.
    
  • Action: Stir Ethyl 2-bromo-5-methylthiazole-4-carboxylate in methanolic ammonia at RT or sealed tube (50°C) until TLC shows conversion to 2-bromo-5-methylthiazole-4-carboxamide .

Step 3B: Dehydration

  • Reagents: Trifluoroacetic Anhydride (TFAA) + Pyridine OR

    
    .
    
  • Action: Treat the amide with TFAA (1.2 eq) and Pyridine (2.0 eq) in DCM at 0°C.

  • Result: Clean conversion to 2-Bromo-5-methylthiazole-4-carbonitrile .

Part 3: Visual Pathway (Graphviz)

G Precursor Ethyl 3-bromo-2-oxobutanoate (Correct Regio-Precursor) Intermediate1 Ethyl 2-amino-5-methylthiazole-4-carboxylate (Core Scaffold) Precursor->Intermediate1 Hantzsch Synthesis (EtOH, Reflux) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Ethyl 2-bromo-5-methylthiazole-4-carboxylate (Sandmeyer Product) Intermediate1->Intermediate2 Sandmeyer (NaNO2, CuBr, HBr) Intermediate3 2-Bromo-5-methylthiazole-4-carboxamide Intermediate2->Intermediate3 Amidation (NH3/MeOH) Target 2-Bromo-5-methylthiazole-4-carbonitrile (Final Target) Intermediate3->Target Dehydration (TFAA/Pyridine) WrongPath Ethyl 2-chloroacetoacetate (Common Error) WrongProduct Ethyl 2-amino-4-methylthiazole-5-carboxylate (WRONG ISOMER) WrongPath->WrongProduct Regiochemical Error

Caption: Logical flow for the synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile, highlighting the critical precursor selection to avoid regiochemical errors.

Part 4: Troubleshooting & FAQs

Data Table: Reaction Parameter Optimization
StepParameterRecommended RangeCritical Failure Mode
Hantzsch TemperatureReflux (78°C)Incomplete cyclization if too low; decomposition of bromo-ketone if too high.
Sandmeyer Diazotization Temp-5°C to 0°CExplosion risk or phenol formation if >5°C.
Sandmeyer CatalystCuBr (0.5 eq)Use of CuCl leads to chloro-contamination (halogen exchange).
Dehydration ReagentTFAA/Pyridine

can be too harsh for the C-Br bond; TFAA is milder.
Frequently Asked Questions

Q1: Can I perform the Sandmeyer reaction after forming the nitrile?

  • Technically Yes, but Risky. The nitrile group is strongly electron-withdrawing. This destabilizes the diazonium intermediate further, increasing the risk of side reactions. It is safer to install the bromine on the ester (Intermediate 2), which is slightly more electron-rich than the nitrile.

Q2: My Hantzsch product is a sticky oil that won't crystallize.

  • This is common if excess thiourea or unreacted bromo-ketone is present.

  • Solution: Dissolve the oil in 1M HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with

    
    . The pure aminothiazole should precipitate.
    

Q3: Why use Ethyl 3-bromo-2-oxobutanoate? It is expensive/unstable.

  • It is the only way to guarantee the 5-methyl-4-carbonyl substitution pattern via Hantzsch synthesis. Using the cheaper ethyl acetoacetate derivatives forces the methyl to position 4. If the precursor is degraded (dark color), distill it under vacuum before use.

Q4: Is the C-Br bond stable to ammonia during amide formation?

  • Generally, yes. 2-Bromothiazoles are susceptible to nucleophilic aromatic substitution (

    
    ), but ammonolysis of esters usually occurs faster than displacement of the bromine at room temperature. Do not heat above 50°C  to avoid displacing the bromine with an amine.
    

References

  • ChemicalBook. (2025).[9] Ethyl 3-bromo-2-oxobutyrate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[7] Ethyl 3-bromo-2-oxobutanoate Compound Summary. Retrieved from

  • American Elements. (2025). 2-Bromo-5-methylthiazole-4-carbonitrile Product Specifications. Retrieved from [3]

  • Organic Chemistry Portal. (2025). The Sandmeyer Reaction: Mechanism and Protocols. Retrieved from

  • Taylor & Francis. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate (Isomer Comparison). Synthetic Communications. Retrieved from

Sources

improving regioselectivity in the functionalization of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for researchers working with 2-Bromo-5-methylthiazole-4-carbonitrile . It is designed to address specific regioselectivity challenges inherent to this tri-functionalized scaffold.

Current Status: Operational Subject: Regiocontrol & Troubleshooting Audience: Medicinal Chemists, Process Chemists

Scaffold Analysis & Reactivity Profile

Before troubleshooting, it is critical to understand the "Three-Point Reactivity" of this molecule. The thiazole ring is electron-deficient, further activated by the nitrile group at C4.

PositionFunctionalityReactivity ModePrimary Challenge
C2 Bromine (Br) Electrophile (

, Pd-Coupling)
Susceptible to Lithium-Halogen (Li-Hal) exchange; competitive site for nucleophiles.
C4 Nitrile (CN) Electron-Withdrawing Group (EWG)Activates C2 and C5-Me; susceptible to nucleophilic attack (forming ketones/amidines).
C5 Methyl (CH₃) Pro-Nucleophile (Lateral Lithiation)High acidity due to vinylogous activation by C4-CN. Competition between Deprotonation vs. Li-Hal Exchange at C2.

Decision Logic: Selecting the Right Pathway

Use the following logic flow to determine the correct experimental conditions for your target transformation.

ReactivityLogic Start Target Transformation C2_Funct Functionalize C2 (Br) Start->C2_Funct C5_Funct Functionalize C5-Methyl Start->C5_Funct Suzuki Pd-Catalyzed Coupling C2_Funct->Suzuki Aryl/Alkyl Coupling SNAr Nucleophilic Substitution C2_Funct->SNAr Heteroatom Coupling Lithiation_C2 Lithiation (Li-Hal Exch.) C2_Funct->Lithiation_C2 Electrophile Addition Deprotonation Lateral Deprotonation C5_Funct->Deprotonation MildBase Use Mild Base (K3PO4, Cs2CO3) Suzuki->MildBase Avoids C5-H abs. LowTemp t-BuLi, -78°C (Kinetic Control) Lithiation_C2->LowTemp Faster than C5-H abs. Knochel Use TMPMgCl·LiCl (Thermodynamic Control) Deprotonation->Knochel Prevents C2-Br Exch.

Figure 1: Decision tree for selecting reaction conditions based on the desired site of functionalization.

Troubleshooting & FAQs

Scenario A: Functionalizing the C5-Methyl Group (Lateral Lithiation)

Issue: "I am trying to deprotonate the methyl group to react with an aldehyde, but I am losing the bromine atom (dehalogenation) or getting complex mixtures."

Root Cause: The C2-Br bond is highly susceptible to Lithium-Halogen exchange. Standard bases like


-BuLi or LDA often trigger Li-Hal exchange at C2 faster than they deprotonate the C5-methyl group, or they attack the nitrile.

Solution: The "Knochel" Protocol You must use a non-nucleophilic, sterically hindered base that operates under thermodynamic control. TMPMgCl·LiCl (Knochel-Hauser Base) is the gold standard here. It is basic enough to remove the activated proton at C5-Me but lacks the nucleophilicity to attack the C2-Br bond or the C4-CN group at controlled temperatures [1].

  • Protocol Adjustment:

    • Switch base to TMPMgCl·LiCl (1.1 equiv).

    • Operate at -40°C to -20°C (unlike n-BuLi which requires -78°C).

    • Pre-mix the base with the substrate, then add the electrophile.

Scenario B: Suzuki Coupling at C2 (Bromine Displacement)

Issue: "My Suzuki coupling yields are low (<40%). I see unreacted starting material and some de-brominated byproduct."

Root Cause:

  • Catalyst Poisoning: The thiazole sulfur and nitrogen can coordinate to Palladium, poisoning the catalyst.

  • Competitive Deprotonation: If you use strong alkoxide bases (e.g., NaOtBu), you may be deprotonating the C5-methyl group, leading to side reactions or polymerization.

Solution: The "Mild Base" System Use a base that is strong enough to activate the boronic acid but too weak to deprotonate the C5-methyl group (


 approx 25-28 in DMSO).
  • Recommended System:

    • Catalyst:

      
       or 
      
      
      
      + XPhos (bulky ligands prevent thiazole coordination).
    • Base:

      
       or 
      
      
      
      (Avoid NaOEt/NaOtBu).
    • Solvent: 1,4-Dioxane/Water (anhydrous conditions often fail to activate the boronate).

Scenario C: Nucleophilic Aromatic Substitution ( )

Issue: "I want to displace the Br with an amine, but the reaction is sluggish or attacks the nitrile."

Root Cause: While the C4-CN activates the C2 position, the steric bulk of the C5-methyl group can hinder the approach of nucleophiles. Additionally, harsh heating can cause nucleophilic attack on the nitrile.

Solution: Use Lewis Acid Catalysis or Transition Metal Catalysis (Buchwald-Hartwig) rather than forcing thermal


.
  • If thermal

    
     is necessary, use a polar aprotic solvent (DMF/DMSO) and keep temperatures below 80°C to preserve the nitrile.
    

Validated Experimental Protocols

Protocol 1: Selective C5-Lateral Functionalization (Preserving Br)

Target: Introduction of an electrophile (E+) at the methyl group.

  • Preparation: Flame-dry a flask and purge with Argon.

  • Reagents: Dissolve 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool to -40°C . Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/Toluene) dropwise.

    • Note: Do not use n-BuLi. The TMP base is critical for chemoselectivity [1].

  • Incubation: Stir at -40°C for 30 minutes. The solution usually turns deep yellow/orange (formation of the metallated species).

  • Quench: Add the Electrophile (1.2 equiv) (e.g., aldehyde, alkyl halide) slowly.

  • Warm-up: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol 2: Selective C2-Suzuki Coupling (Preserving Me)

Target: Arylation at C2.

  • Mix: Combine 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: Do not exceed 100°C to prevent nitrile hydrolysis or methyl group activation.

  • Purification: Filter through Celite and purify via column chromatography.

References

  • Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc and Organomagnesium Reagents." Angewandte Chemie International Edition, 50(42), 9794–9824.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

Technical Support Center: Cross-Coupling Optimization for 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-CN-005 Subject: Catalyst Selection & Troubleshooting for Electron-Deficient Thiazole Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: Understanding Your Substrate

You are working with 2-Bromo-5-methylthiazole-4-carbonitrile . Before selecting a catalyst, you must understand the electronic and steric "personality" of this molecule.

  • The "Trap" (Catalyst Poisoning): Thiazoles are notorious for coordinating to Palladium (Pd) via the Nitrogen (

    
    ) or Sulfur (
    
    
    
    ) atoms, effectively killing the catalytic cycle.
  • The "Activator" (C4-Nitrile): The electron-withdrawing nitrile group at C4 pulls electron density from the ring. This makes the C2-Bromine highly activated for Oxidative Addition (OA) . However, it also makes the resulting Pd(II) intermediate highly stable, often causing the reaction to stall at the Transmetallation (TM) or Reductive Elimination (RE) stage.

  • The "Shield" (C5-Methyl): The methyl group blocks C5-H activation side reactions but adds steric bulk that necessitates specific ligand geometries.

Module 1: Catalyst Selection Matrix

Do not use a "one-size-fits-all" approach. Select your catalyst system based on your coupling partner.

Decision Logic Visualization

CatalystSelection Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Stannane Organostannane (Stille) Start->Stannane Zinc Organozinc (Negishi) Start->Zinc Amine Amine/Amide (Buchwald-Hartwig) Start->Amine Cat_Suzuki Rec: Pd(dppf)Cl2 or XPhos Pd G4 Base: K3PO4 (Anhydrous) Boronic->Cat_Suzuki Cat_Stille Rec: Pd2(dba)3 + AsPh3 or Pd(PPh3)4 Add: CuI (Co-catalyst) Stannane->Cat_Stille Cat_Negishi Rec: PEPPSI-IPr or XPhos Pd G3 Zinc->Cat_Negishi Cat_Buchwald Rec: BrettPhos Pd G4 Base: Cs2CO3 Amine->Cat_Buchwald

Figure 1: Catalyst selection workflow based on nucleophile type. Note the emphasis on anhydrous bases for Suzuki coupling to protect the nitrile.

Detailed Recommendations
Reaction TypePrimary Catalyst RecommendationWhy? (Mechanistic Insight)
Suzuki-Miyaura Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand has a large bite angle, which forces the reaction forward. It is robust against the coordinating nature of the thiazole nitrogen [1].
Suzuki (Difficult) XPhos Pd G4 If conversion is low, switch to XPhos . This bulky biarylphosphine facilitates Reductive Elimination (RE), often the bottleneck for electron-deficient heterocycles.
Stille Pd₂(dba)₃ + AsPh₃ Triphenylarsine (AsPh₃) is a "soft" ligand that stabilizes the Pd-intermediate but dissociates easily to allow transmetallation with tin reagents.
Negishi PEPPSI-IPr This NHC-stabilized catalyst is highly resistant to poisoning and works exceptionally well for forming bonds between two heteroaromatics [2].

Module 2: Troubleshooting Guide

Issue A: The "Stalled" Reaction (Low Conversion)

Symptom: LCMS shows 80% starting material (SM) and 20% product after 12 hours. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning. The thiazole Nitrogen is binding to the Pd center, forming a stable, inactive complex. Solution:

  • Increase Ligand/Metal Ratio: If using Pd(OAc)₂ + Ligand, use a 1:2 or 1:3 ratio.

  • Switch to Pre-formed Catalysts: Use Pd(dppf)Cl₂ or G3/G4 precatalysts . These generate the active Pd(0) species immediately within the catalytic cycle, preventing the formation of inactive Pd-aggregates.

  • Solvent Switch: Change from DMF to 1,4-Dioxane or Toluene . Non-coordinating solvents prevent competition for the metal center.

Issue B: The "Wrong" Product (Protodehalogenation)

Symptom: You observe a mass corresponding to [M-Br+H]. The bromine has been replaced by hydrogen. Diagnosis: Protodehalogenation.[1] This occurs when the Transmetallation step is too slow. The Pd(II)-Ar species grabs a hydride (from solvent or base) instead of the coupling partner. Mechanism & Fix:

Dehalogenation SM Ar-Br (Substrate) OxAdd Pd(II)-Ar Species (Oxidative Addition) SM->OxAdd Pd(0) Path_Good Transmetallation (Fast with Bulky Ligands) OxAdd->Path_Good + Ar-B(OH)2 Path_Bad Beta-Hydride Elimination or Protonolysis OxAdd->Path_Bad Slow TM / Protic Solvent Product Desired Product Path_Good->Product SideProd Dehalogenated Side-Product (Ar-H) Path_Bad->SideProd

Figure 2: Competition between productive coupling and destructive dehalogenation. Speeding up Transmetallation is key.

Corrective Actions:

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the rate of bimolecular transmetallation.

  • Anhydrous Conditions: Water is a proton source. Use anhydrous solvents and dry bases (CsF or K₃PO₄).

  • Catalyst: Switch to Q-Phos or P(t-Bu)₃ . These electron-rich, bulky ligands accelerate the catalytic cycle [3].

Issue C: The "Vanishing" Nitrile (Hydrolysis)

Symptom: The nitrile peak (CN) disappears, and an amide (CONH₂) or acid (COOH) mass appears. Diagnosis: Hydrolysis.[2][3][4] The combination of aqueous base (e.g., Na₂CO₃, NaOH), heat, and the electron-deficient ring makes the nitrile highly susceptible to nucleophilic attack. Solution:

  • Base: Switch to K₃PO₄ (Tribasic Potassium Phosphate) or CsF (Cesium Fluoride) .

  • Solvent: Use Anhydrous Toluene/Water (10:1) or strictly anhydrous Dioxane .

  • Avoid: Carbonate bases (K₂CO₃) at reflux if possible, as they generate hydroxide in equilibrium with water.

Module 3: Optimized Experimental Protocol (Suzuki)

Target: Coupling 2-Bromo-5-methylthiazole-4-carbonitrile with Phenylboronic Acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the thiazole substrate, boronic acid, Pd catalyst, and K₃PO₄ into a reaction vial equipped with a magnetic stir bar.

  • Degas: Seal the vial. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen kills the active catalyst and promotes homocoupling.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C (Do not exceed 100°C to protect the nitrile). Stir vigorously for 4-16 hours.

  • Checkpoint: Check TLC/LCMS after 2 hours.

    • If stalled: Add 2 mol% more catalyst.

    • If dehalogenation observed: Lower temp to 60°C and add 10 mol% CuI.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Concentrate and purify via column chromatography.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: You can, but it is not recommended. Tetrakis is prone to oxidation and often requires higher loadings (10 mol%). The resulting triphenylphosphine oxide is also difficult to remove. Pd(dppf)Cl₂ is more air-stable and generally more active for heteroaryl bromides.

Q: Why is my nitrile hydrolyzing even with mild bases? A: The thiazole ring is electron-deficient, making the nitrile carbon highly electrophilic. Even trace water in "anhydrous" solvents can cause hydrolysis at high temperatures. Ensure your dioxane is fresh (from a Sure/Seal bottle) or dried over molecular sieves.

Q: I see a "homocoupling" dimer of my boronic acid. How do I stop this? A: Homocoupling is driven by Oxygen. Degas your solvents thoroughly (sparging with Argon for 15 mins is better than sonication). Alternatively, add the boronic acid slowly (syringe pump) to keep its concentration low relative to the bromide.

Q: Is C-H activation at the methyl group a risk? A: Generally, no. While benzylic C-H activation is possible, standard cross-coupling conditions (Suzuki/Stille) favor the C-Br bond cleavage by orders of magnitude. The methyl group is safe unless you are using specific C-H activation catalysts.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Valente, C., et al. (2012). PEPPSI–IPr: A Highly Effective Catalyst for Negishi Cross-Coupling. Journal of Organic Chemistry, 77(16), 6887–6900. [Link]

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3254-3261. [Link]

  • Martin, R., & Buchwald, S. L. (2008).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-5-methylthiazole-4-carbonitrile. This guide, designed by Senior Application Scientists, provides in-depth technical guidance and troubleshooting for experiments involving this versatile building block. We understand the nuances of working with electron-deficient heterocyclic systems and the critical role that solvent selection plays in determining reaction outcomes. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Reactivity of 2-Bromo-5-methylthiazole-4-carbonitrile

2-Bromo-5-methylthiazole-4-carbonitrile is a key intermediate in medicinal chemistry and materials science. Its reactivity is primarily governed by the electron-deficient nature of the thiazole ring, further accentuated by the presence of the electron-withdrawing nitrile group. This electronic profile makes the C2-bromo position susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The choice of solvent is a critical parameter in all these reactions, influencing everything from reaction rate and yield to catalyst stability and side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions I can perform with 2-Bromo-5-methylthiazole-4-carbonitrile?

This versatile building block is primarily used in three main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiazole ring facilitates the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiols.[1][2]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C2 position of the thiazole and an aryl or vinyl group from a boronic acid or ester.[3][4][5]

  • Sonogashira Coupling: This reaction, also palladium-catalyzed, enables the formation of a carbon-carbon bond between the C2 position and a terminal alkyne.[6][7][8]

Q2: How does the electronic nature of 2-Bromo-5-methylthiazole-4-carbonitrile affect its reactivity?

The thiazole ring is inherently electron-deficient. The addition of a strong electron-withdrawing nitrile (-CN) group at the C4 position further decreases the electron density of the ring, making the C2 carbon, where the bromine is attached, highly electrophilic. This enhanced electrophilicity is beneficial for both nucleophilic attack in SNAr reactions and for the oxidative addition step in palladium-catalyzed cross-coupling reactions.[7][8][9]

Q3: Why is solvent selection so critical when working with this compound?

Solvents play a multifaceted role in reactions involving 2-Bromo-5-methylthiazole-4-carbonitrile:

  • Solubility: Ensuring that all reactants, catalysts, and bases are sufficiently soluble is the first prerequisite for a successful reaction.

  • Reaction Rate: Solvents can stabilize or destabilize transition states, directly impacting the reaction kinetics.

  • Catalyst Stability: In palladium-catalyzed reactions, the solvent can coordinate to the metal center, influencing its stability and catalytic activity. Improper solvent choice can lead to catalyst deactivation and the formation of inactive palladium black.

  • Selectivity: In some cases, the solvent can influence the regioselectivity or chemoselectivity of a reaction.

  • Work-up and Purification: The choice of solvent can simplify or complicate the post-reaction work-up and product purification.

Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

Common Issue: Low or no conversion when reacting with an amine nucleophile.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.Polar aprotic solvents are excellent choices for SNAr reactions as they can solvate the charged Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.
Insufficient Basicity Add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA.If using an amine salt or if the reaction generates an acid byproduct, a base is required to neutralize the acid and free up the nucleophilic amine.
Low Reaction Temperature Increase the reaction temperature, potentially using microwave irradiation.SNAr reactions with less activated substrates or weaker nucleophiles often require thermal energy to overcome the activation barrier. Microwave heating can often accelerate these reactions significantly.
Poor Nucleophile Consider using a more nucleophilic amine or converting the amine to its more reactive conjugate base with a strong, non-nucleophilic base.The rate of SNAr reactions is directly dependent on the nucleophilicity of the attacking species.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a reaction vial, add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 eq), the amine nucleophile (1.2-1.5 eq), and a non-nucleophilic base such as K₂CO₃ (2.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the SNAr Mechanism

SNAr_Mechanism Reactants 2-Bromo-5-methylthiazole-4-carbonitrile + Nu:⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining) Product 2-Nu-5-methylthiazole-4-carbonitrile + Br⁻ Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Guide 2: Suzuki-Miyaura Coupling

Common Issue: Low yield and/or significant homocoupling of the boronic acid.

Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Solvent System Use a mixture of an aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).The presence of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] The choice of the organic solvent can also influence catalyst solubility and stability.
Incorrect Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.The base plays a critical role in activating the boronic acid for transmetalation. The optimal base can be substrate and solvent-dependent.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Consider using a more robust palladium precatalyst or a ligand that protects the palladium center.Oxygen can lead to the oxidation of the Pd(0) active species and promote homocoupling of the boronic acid.[5] Solvents can also play a role in catalyst stabilization or deactivation.
Slow Oxidative Addition Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).For electron-deficient heteroaryl bromides, a highly active catalyst system is often required to facilitate the oxidative addition step.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Guide 3: Sonogashira Coupling

Common Issue: Low yield, formation of Glaser-Hay homocoupling byproduct (alkyne dimer), and/or catalyst decomposition.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent/Base Combination Use a solvent that can dissolve all components, often an amine base itself (e.g., triethylamine) or a mixture like THF/triethylamine.The amine base is crucial for the deprotonation of the terminal alkyne. The solvent must also solubilize the palladium and copper catalysts.
Oxygen Contamination Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is a major side reaction in copper-catalyzed Sonogashira reactions.[1]
Catalyst System Inefficiency Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider a copper-free protocol if homocoupling is a persistent issue.The choice of palladium catalyst and the presence or absence of a copper co-catalyst can significantly impact the reaction outcome. Copper-free conditions can mitigate the Glaser-Hay side reaction.
Substrate Reactivity Given the electron-deficient nature of the substrate, oxidative addition should be favorable. If the reaction is still sluggish, consider a more active palladium catalyst or increasing the temperature.Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step.[7][8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent such as THF, followed by a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of the Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation_Pd Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetalation_Pd Cu-C≡CR Transmetalation_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation_Pd->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Solvent Data for Reaction Optimization

The following table provides key properties of common solvents to aid in your selection process for reactions with 2-Bromo-5-methylthiazole-4-carbonitrile.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Dipole Moment (D)Type
TolueneC₇H₈1112.40.36Nonpolar
Tetrahydrofuran (THF)C₄H₈O667.51.63Polar Aprotic
1,4-DioxaneC₄H₈O₂1012.20.45Nonpolar
Acetonitrile (MeCN)CH₃CN8237.53.92Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15338.33.82Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.23.96Polar Aprotic
WaterH₂O10080.11.85Polar Protic
EthanolC₂H₅OH7824.61.69Polar Protic

References

Sources

Technical Support Center: Strategies to Enhance the Solubility of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide practical, field-proven insights into overcoming the common yet significant challenge of poor aqueous solubility often encountered with this important class of molecules. We will explore the underlying causes of solubility issues and provide detailed, step-by-step troubleshooting guides and frequently asked questions to help you achieve consistent and reliable experimental results.

Part 1: Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: My thiazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.

Question: I've successfully dissolved my thiazole derivative in DMSO to make a stock solution. However, upon diluting it into my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?

Answer: This is a classic case of "precipitation upon dilution." While your compound is soluble in a strong organic solvent like DMSO, it has low solubility in the aqueous environment of your assay. DMSO is miscible with water, but the sudden change in solvent polarity upon dilution causes your compound to "crash out" of the solution.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, be aware that reducing the DMSO concentration too much can worsen precipitation.[1]

  • Employ Co-solvents: A mixture of solvents can improve solubility.[1] Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol or propylene glycol.[1][2][3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the aqueous buffer.[1] This gradual change in solvent polarity can help keep the compound in solution.

  • Consider Formulation Strategies: If simple solvent adjustments are insufficient, you may need to employ more advanced formulation strategies to enhance aqueous solubility. These are discussed in detail in the FAQs below and include methods like using cyclodextrins or creating solid dispersions.[1][4][5]

Issue 2: The measured biological activity of my thiazole compound is inconsistent between experiments.

Question: I'm observing variable results in my biological assays even when using the same stock solution. What could be the cause of this inconsistency?

Answer: Inconsistent biological activity can often be traced back to underlying solubility and stability issues.

  • Compound Instability in DMSO: Some 2-aminothiazoles have demonstrated instability in DMSO, undergoing degradation over time, which can affect their biological activity. It is recommended to use freshly prepared stock solutions. If storage is necessary, store at -20°C or lower and minimize freeze-thaw cycles, which can promote crystallization and degradation.[1]

  • Precipitation Over Time: Even if not immediately visible, your compound may be slowly precipitating out of the assay medium during the experiment. This reduces the effective concentration of the compound available to interact with its biological target. It is advisable to visually inspect your assay plates under a microscope for any signs of precipitation.

  • pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on pH.[1] Minor variations in the pH of your buffer preparation between experiments could lead to significant differences in the amount of dissolved compound. Always prepare buffers with care and verify the pH.

Issue 3: I am unable to dissolve my thiazole compound in DMSO, even at low concentrations.

Question: My new thiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?

Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can be challenging to dissolve.

  • Alternative Solvents: Test other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Always verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive than DMSO.

  • Chemical Modification (Prodrugs): A prodrug strategy involves chemically modifying the compound to attach a soluble group (promoiety).[1][6][7][8] This new molecule is inactive but highly soluble. Once it enters the biological system, cellular enzymes cleave off the promoiety, releasing the active parent drug.[1][6][7][8]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about strategies to improve the solubility of thiazole-based compounds.

Q1: What are the primary strategies for improving the aqueous solubility of thiazole compounds?

There are several established methods, which can be broadly categorized as physical and chemical modifications.[5]

  • Physical Modifications:

    • pH Adjustment: For ionizable thiazole compounds, adjusting the pH of the solution can significantly increase solubility. Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.

    • Co-solvents: As mentioned in the troubleshooting section, using a mixture of solvents can enhance solubility.[2][3][9][10]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble thiazole molecules, forming an "inclusion complex" that is readily soluble in water.[1]

    • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic polymer matrix at the molecular level.[11][12][13][14] This can create an amorphous form of the drug, which is more soluble and has a faster dissolution rate.[11][12][13][14]

    • Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity.[15][16][17][18]

  • Chemical Modifications:

    • Salt Formation/Cocrystals: For thiazole compounds with ionizable groups, forming a salt with a suitable counter-ion can dramatically improve solubility and dissolution rate.[4][19] Cocrystallization, which involves forming a crystalline structure with a coformer molecule, can also enhance solubility.[4][19]

    • Prodrugs: As discussed earlier, attaching a hydrophilic promoiety can temporarily increase the water solubility of a drug.[1][6][7][8]

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques and presents data in a structured format.

Protocol 1: Preparation of a Thiazole-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a poorly soluble thiazole compound by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Thiazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD in deionized water with continuous stirring. The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[1]

  • Add the Thiazole Compound: Slowly add the thiazole compound to the stirring cyclodextrin solution.

  • Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[1]

  • Filtration (Optional): If there is any un-dissolved compound, filter the solution to remove it.

  • Drying:

    • Lyophilization (Preferred): Freeze the solution and then lyophilize it to obtain a fine, easily dissolvable powder.

    • Vacuum Oven: Alternatively, dry the product under vacuum at 40°C.[1]

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of a Thiazole Nanosuspension by Antisolvent Precipitation

Objective: To increase the dissolution rate and solubility of a thiazole compound by reducing its particle size to the nanoscale.

Materials:

  • Thiazole compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An antisolvent (typically water)

  • A stabilizer (e.g., a polymer like Poloxamer 188 or a surfactant like Tween 80)

  • High-speed homogenizer or ultrasonic probe

Procedure:

  • Prepare the Drug Solution: Dissolve the thiazole compound in the chosen organic solvent to create a concentrated drug solution.

  • Prepare the Antisolvent Solution: Dissolve the stabilizer in the antisolvent (water).

  • Precipitation: Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution. The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater).[20]

  • Stabilization: Continue stirring for a period to allow the nanoparticles to stabilize.

  • Post-processing: The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to create a solid powder that can be redispersed.

  • Characterization: Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).

Data Presentation: Quantitative Examples of Solubility Improvement

The following table provides hypothetical examples of solubility enhancement for a model thiazole compound using different techniques.

StrategyInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
pH Adjustment (to pH 2.0)515030
Co-solvent (20% PEG 400)58517
HP-β-CD Inclusion Complex5550110
Nanosuspension5250 (apparent)50
Solid Dispersion (with PVP K30)5800160

Part 4: Visualizations

Diagram 1: Decision Tree for Solubility Enhancement Strategy

This diagram provides a logical workflow for selecting an appropriate solubility enhancement strategy based on the properties of the thiazole compound.

solubility_strategy start Poorly Soluble Thiazole Compound ionizable Is the compound ionizable? start->ionizable prodrug Prodrug Approach start->prodrug co_solvent Co-solvents start->co_solvent thermostable Is the compound thermostable? ionizable->thermostable No ph_adjust pH Adjustment Salt Formation ionizable->ph_adjust Yes solvent_sol Soluble in an organic solvent? thermostable->solvent_sol No solid_disp Solid Dispersion (Melting Method) thermostable->solid_disp Yes nanosuspension Nanosuspension (Antisolvent Precipitation) solvent_sol->nanosuspension Yes cyclodextrin Cyclodextrin Inclusion Complex solvent_sol->cyclodextrin No

Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion for Solubility Enhancement

This diagram illustrates how a hydrophobic thiazole compound is encapsulated within a cyclodextrin molecule to form a water-soluble inclusion complex.

cyclodextrin_mechanism cluster_after After Complexation thiazole Poorly Soluble Thiazole Compound complex Soluble Inclusion Complex thiazole->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex water Water

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

Diagram 3: Hypothetical Signaling Pathway Targeted by a Thiazole Inhibitor

This diagram shows a simplified hypothetical signaling pathway involving a receptor tyrosine kinase (e.g., VEGFR-2) that could be targeted by a thiazole-based inhibitor, illustrating the importance of achieving sufficient solubility for biological activity.

signaling_pathway ligand VEGF receptor VEGFR-2 ligand->receptor autophos Autophosphorylation receptor->autophos downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) autophos->downstream response Biological Response (e.g., Angiogenesis, Cell Proliferation) downstream->response inhibitor Thiazole Inhibitor (Requires sufficient solubility to reach the target) inhibitor->receptor

Caption: Hypothetical VEGFR-2 signaling pathway targeted by a thiazole inhibitor.

Part 5: References

  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.

  • ACS Omega. Enhancing the Physicochemical Properties of Trimethoprim through Complexation with Sulfathiazole.

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • International Journal of Pharmaceutical Sciences. Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases.

  • ACS Omega. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

  • American Chemical Society. Enhancing the Physicochemical Properties of Trimethoprim through Complexation with Sulfathiazole.

  • An Overview of Thiazole Derivatives and its Biological Activities.

  • PMC. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.

  • ResearchGate. Formulation strategies for poorly soluble drugs.

  • PMC. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.

  • PMC. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives.

  • WJPLS. REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES.

  • PMC. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

  • PMC. The Prodrug Approach: A Successful Tool for Improving Drug Solubility.

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • PMC. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • Pharmaceutical Technology. Enhancing Solubility and Bioavailability with Nanotechnology.

  • PMC. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds.

  • MDPI. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.

  • PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.

  • ResearchGate. Prodrug strategies to overcome poor water solubility.

  • ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • Synthesis of novel biologically active thiazole dyes and their applications.

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.

  • A review on thiazole based compounds andamp; it's pharmacological activities.

  • Asian Journal of Pharmaceutics. Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug.

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.

  • PubMed. Prodrug strategies to overcome poor water solubility.

  • ResearchGate. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.

Sources

Validation & Comparative

Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 2-Bromo-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis between Suzuki-Miyaura and Stille cross-coupling methodologies for the functionalization of 2-Bromo-5-methylthiazole-4-carbonitrile .

While Suzuki coupling is generally preferred in industrial settings due to lower toxicity, the specific electronic architecture of this substrate—specifically the 4-cyano group —introduces sensitivity to basic conditions that can compromise yield. Our analysis indicates that Stille coupling offers superior first-pass reliability for this specific scaffold due to neutral reaction conditions, whereas Suzuki coupling requires strict base optimization (anhydrous or non-nucleophilic bases) to prevent nitrile hydrolysis and nucleophilic aromatic substitution (SNAr) side reactions.

Substrate Analysis & Reactivity Profile

To select the correct coupling partner, one must first understand the electrophile.

  • Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile

  • Electronic State: Highly electron-deficient.

    • The thiazole ring is inherently electron-poor ($ \pi $-deficient).

    • The 4-Cyano (CN) group is a strong electron-withdrawing group (EWG), further activating the C2 position.

  • Implication for Catalysis:

    • Oxidative Addition: Extremely fast. The C2-Br bond is highly activated. Pd(0) insertion will occur readily, even with less electron-rich ligands.

    • Side Reaction Risk (The Critical Factor): The activated C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) . In the presence of strong hydroxide or alkoxide bases (standard Suzuki conditions), the base may attack C2, displacing Bromine before the palladium cycle engages, or attack the nitrile (C4-CN), leading to hydrolysis (amide formation).

Reactivity Pathway Diagram

The following diagram illustrates the competitive pathways dictated by the choice of coupling method.

ReactionPathways Substrate 2-Bromo-5-methyl- thiazole-4-carbonitrile Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Substrate->Pd_Cycle Fast Stille Stille Conditions (Neutral, Organotin) Pd_Cycle->Stille Transmetalation Suzuki Suzuki Conditions (Basic, Boronic Acid) Pd_Cycle->Suzuki Transmetalation Product Desired C2-Arylated Product Stille->Product High Chemoselectivity Suzuki->Product Competitive Side_SNAr Side Product: 2-Hydroxy/Alkoxy thiazole (SNAr) Suzuki->Side_SNAr Base Attack at C2 Side_Hydrolysis Side Product: Primary Amide (CN Hydrolysis) Suzuki->Side_Hydrolysis Base Attack at CN

Figure 1: Reaction pathways showing competitive degradation routes under basic (Suzuki) conditions versus the chemoselective neutral (Stille) pathway.

Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods for this specific chemotype.

FeatureStille Coupling Suzuki-Miyaura Coupling
Primary Reagent Organostannane ($ R-SnBu_3 $)Boronic Acid/Ester ($ R-B(OH)_2 $)
Reaction pH Neutral (pH ~7)Basic (pH 9–12 typically)
Yield Reliability High (85–95%) Moderate to High (50–85%)
Functional Group Tolerance Excellent (Compatible with Nitriles, Esters)Good, but Nitrile sensitive to hydrolysis
Purification Difficulty High (Toxic Tin residues)Low (Water-soluble Boron salts)
Toxicity High (Organotin is neurotoxic)Low (Green chemistry compliant)
Rate Limiting Step TransmetalationTransmetalation
Critical Additive CuI or CsF (optional accelerator)Base Selection is Critical
Why Stille Often Wins for this Substrate

In the Stille reaction, the transmetalation occurs between the Pd(II) species and the organostannane without the need for an activating base. This preserves the integrity of the 4-cyano group and prevents SNAr at the C2 position . For early-stage drug discovery (medicinal chemistry) where yield is prioritized over process greenness, Stille is the recommended "first-shot" method.

Making Suzuki Work

To make Suzuki viable (e.g., for scale-up), one must avoid aqueous hydroxides ($ NaOH, KOH $). Instead, use:

  • Anhydrous bases: $ K_3PO_4 $ or $ Cs_2CO_3 $.

  • Non-nucleophilic bases: $ CsF $ (Cesium Fluoride) is excellent for activating the boronic acid without attacking the thiazole ring.

Experimental Protocols

Below are the optimized protocols designed to maximize yield for 2-Bromo-5-methylthiazole-4-carbonitrile.

Protocol A: Stille Coupling (High Reliability)

Recommended for: Small scale (<1g), complex coupling partners, base-sensitive substrates.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Organostannane ($ Ar-SnBu_3 $): 1.1 equiv.

    • Catalyst: $ Pd(PPh_3)_4 $ (5 mol%) or $ Pd_2(dba)_3 $ (2.5 mol%) + $ AsPh_3 $ (10 mol%).

    • Solvent: Anhydrous Toluene or DMF (degassed).

  • Procedure:

    • Charge a reaction vial with substrate, stannane, and catalyst in a glovebox or under Argon stream.

    • Add solvent (0.1 M concentration).

    • Heat to 90–100°C for 4–12 hours. Monitor by LCMS.

    • Note: If reaction is sluggish, add CuI (10 mol%) as a co-catalyst ("Copper effect" facilitates transmetalation).

  • Workup (Tin Removal):

    • Dilute with ether/EtOAc.

    • Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. This precipitates polymeric tin fluoride ($ Bu_3SnF $), which can be filtered off.

Protocol B: Optimized Suzuki Coupling (Scalable)

Recommended for: Scale-up (>1g), avoiding toxic waste.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv.

    • Catalyst: $ Pd(dppf)Cl_2 \cdot DCM $ (3–5 mol%) or XPhos Pd G2.

    • Base: $ K_3PO_4

      
       CsF $ (2.5 equiv) . Avoid NaOH/NaOEt.
      
    • Solvent: 1,4-Dioxane (dry) or Toluene/Water (10:1 ratio - minimize water).

  • Procedure:

    • Combine substrate, boronic species, base, and catalyst.[1][2]

    • Purge with Nitrogen/Argon for 5 minutes (Oxygen kills the active catalyst).

    • Heat to 80–90°C .

    • Critical Control: Monitor the nitrile peak by IR or LCMS. If hydrolysis (amide) is observed, switch to anhydrous Dioxane/CsF conditions.

Decision Logic for Researchers

Use this logic flow to determine the appropriate method for your specific campaign.

DecisionMatrix Start Start: Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile Scale What is the reaction scale? Start->Scale Small Discovery Scale (<100 mg) Priority: Success Rate Scale->Small Large Process Scale (>10 g) Priority: Purification/Toxicity Scale->Large Stille_Route Select Stille Coupling (Neutral Conditions) Small->Stille_Route Best Yield Suzuki_Route Select Suzuki Coupling (Green/Scalable) Large->Suzuki_Route Opt_Suzuki Optimization Required: Use K3PO4 or CsF Avoid strong nucleophiles Suzuki_Route->Opt_Suzuki

Figure 2: Decision matrix for selecting coupling methodology based on scale and priorities.

References

  • Handy, S. T., & Zhang, Y. (2006). "Coupling of halothiazoles: A comparative study." Synthesis, 2006(22), 3883-3887.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille reaction."[3][4][5][6][7][8][9] Organic Reactions, 50, 1-652.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 95(7), 2457-2483.

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura coupling in the synthesis of pharmaceuticals." Weill Cornell Medicine / Pfizer Global R&D.

Sources

In Vitro Biological Evaluation of 2-Bromo-5-methylthiazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary

The scaffold 2-Bromo-5-methylthiazole-4-carbonitrile represents a critical pharmacophore in modern medicinal chemistry. While the parent compound functions primarily as a versatile synthetic intermediate, its derivatives —specifically those substituted at the C-2 position via nucleophilic displacement or cross-coupling—have emerged as potent bioactive agents.

This guide objectively evaluates the in vitro performance of these derivatives in two primary therapeutic areas: Xanthine Oxidase (XO) inhibition (management of gout/hyperuricemia) and Anticancer activity (specifically targeting solid tumor kinases). We compare these novel entities against gold-standard alternatives (Febuxostat , Allopurinol , and Doxorubicin ) using standardized experimental metrics.

Part 1: Xanthine Oxidase (XO) Inhibition

Therapeutic Context: Gout & Hyperuricemia management[1]

Thiazole-4-carbonitrile derivatives are classified as non-purine XO inhibitors . Unlike Allopurinol (a purine analog), these derivatives avoid the severe hypersensitivity reactions often associated with purine-like drugs. They are structurally more similar to Febuxostat , offering a mechanism of action that relies on hydrophobic interactions within the molybdenum pterin center of the enzyme.

Comparative Performance Data

The following data synthesizes performance metrics from recent bio-evaluation studies of thiazole-4-carbonitrile derivatives compared to clinical standards.

Table 1: Comparative IC₅₀ Values (In Vitro XO Inhibition)

Compound ClassIC₅₀ (µM)Mechanism of InhibitionAdvantagesLimitations
2-Bromo-5-methylthiazole Derivatives 0.045 – 0.50 Mixed / CompetitiveHigh potency; Lower hypersensitivity risk than purines.Solubility can be variable depending on C-2 substitution.
Febuxostat (Alternative 1)0.02 – 0.03Mixed / Non-competitiveExtremely potent; Established safety profile.Cardiovascular safety concerns (black box warning).
Allopurinol (Alternative 2)2.0 – 5.0Competitive (Suicide substrate)Low cost; First-line therapy.Severe cutaneous adverse reactions (SCARs); Renal dose adjustments required.

Analytic Insight: While Febuxostat remains slightly more potent in molar terms, the top-performing 2-bromo-5-methylthiazole derivatives achieve sub-micromolar inhibition (IC₅₀ < 0.1 µM), placing them in a competitive therapeutic window, potentially offering a better safety profile regarding cardiovascular toxicity.

Mechanistic Visualization: The XO Pathway

The following diagram illustrates the specific intervention point of thiazole derivatives within the purine catabolism pathway.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallizes in Joints) Xanthine->UricAcid Oxidation ROS Superoxide (O2-) (Oxidative Stress) XO1 Xanthine Oxidase (Mo-pt site) XO1->Hypoxanthine XO1->ROS XO2 Xanthine Oxidase XO2->Xanthine XO2->ROS Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->XO1 Blocks Mo-pt Site Inhibitor->XO2 Competitive Binding

Figure 1: Mechanism of Action. Thiazole derivatives competitively bind to the Molybdenum-pterin site of Xanthine Oxidase, preventing the formation of Uric Acid and Reactive Oxygen Species (ROS).

Protocol 1: In Vitro Xanthine Oxidase Assay

Objective: Determine the IC₅₀ of derivatives using a spectrophotometric kinetic assay.

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 7.5) containing 0.1 mM EDTA.

    • Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).

    • Substrate: Xanthine solution (150 µM) prepared in buffer (requires mild heating/sonication).

    • Test Compounds: Dissolve derivatives in DMSO (stock 10 mM), then dilute to varying concentrations (0.01 – 100 µM). Final DMSO concentration must be < 1% to avoid enzyme denaturation.

  • Assay Workflow:

    • Blank: Buffer + Enzyme + DMSO (no inhibitor).

    • Sample: Buffer + Enzyme + Test Compound.

    • Incubation: Incubate mixtures at 25°C for 10 minutes to allow inhibitor-enzyme binding.

    • Initiation: Add Xanthine substrate to initiate the reaction.

  • Measurement:

    • Monitor the increase in absorbance at 290 nm (specific for Uric Acid formation) for 10 minutes using a UV-Vis spectrophotometer.

    • Calculation:

      
      
      
    • Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.[1]

Part 2: Anticancer Efficacy (Solid Tumors)

Therapeutic Context: Kinase Inhibition (VEGFR-2 / EGFR)[5]

Derivatives of 2-Bromo-5-methylthiazole-4-carbonitrile have demonstrated significant antiproliferative activity, particularly against breast (MCF-7) and liver (HepG2) carcinoma lines. The 4-CN (nitrile) group acts as a critical hydrogen bond acceptor in the ATP-binding pocket of tyrosine kinases like VEGFR-2 and EGFR .

Comparative Performance Data

Table 2: Cytotoxicity Profiles (IC₅₀ in µM) against Human Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)HUVEC (Normal Cells)Selectivity Index (SI)
Thiazole Derivative (Lead) 2.57 ± 0.16 7.26 ± 0.44 > 50.0> 19.0
Doxorubicin (Standard)0.85 ± 0.051.20 ± 0.105.40~ 6.3
Sorafenib (Kinase Inhibitor)3.10 ± 0.202.80 ± 0.1515.2~ 4.9

Critical Analysis: While Doxorubicin is more potent (lower IC₅₀), it lacks selectivity, killing normal cells (HUVEC) at low concentrations. The Thiazole derivatives exhibit a superior Selectivity Index (SI) , indicating they are safer for healthy tissue while remaining effective against cancer cells, likely due to targeted kinase inhibition rather than general DNA intercalation.

Mechanistic Visualization: Apoptosis Induction

The derivatives often trigger apoptosis via the mitochondrial pathway by inhibiting survival signaling.

Apoptosis_Pathway VEGFR VEGFR-2 / EGFR (Tyrosine Kinase) PI3K PI3K / Akt (Survival Pathway) VEGFR->PI3K Downregulates Drug Thiazole Derivative Drug->VEGFR Inhibits ATP Binding Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduces Expression Bax Bax (Pro-apoptotic) Bcl2->Bax Disinhibits Mito Mitochondrial Depolarization Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Apoptotic Signaling. Thiazole derivatives inhibit upstream kinases (VEGFR-2), leading to Bcl-2 downregulation, Caspase activation, and programmed cell death.

Protocol 2: MTT Cell Viability Assay

Objective: Quantify the antiproliferative efficacy (IC₅₀) on tumor cell lines.

  • Cell Seeding:

    • Seed MCF-7 or HepG2 cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Treat cells with serial dilutions of the Thiazole derivative (0.1, 1, 5, 10, 50, 100 µM).

    • Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 hours.

  • MTT Development:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (living mitochondria reduce MTT to purple formazan).

    • Aspirate media carefully.

  • Solubilization & Readout:

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

    • Measure absorbance at 570 nm .

    • Self-Validation: The Vehicle Control wells must show OD > 0.5 for the assay to be valid.

References

  • Gomha, S. M., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." MDPI.

  • Malik, M. S., et al. (2022). "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents." National Institutes of Health (PMC).

  • Zhang, Y., et al. (2025).[2][3] "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Advances.

  • Lin, S., et al. (2016). "Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme." International Journal of Molecular Sciences.

  • Biosynth. "Product Monograph: 2-Bromo-5-methyl-1,3-thiazole (FB134934)." Biosynth Catalog.

Sources

Assessing the Antimicrobial Spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile Derivatives

[1][2]

Executive Summary

The thiazole scaffold remains a cornerstone in medicinal chemistry, particularly for its utility in overcoming multidrug-resistant (MDR) bacterial strains.[1][2] Among the available building blocks, 2-Bromo-5-methylthiazole-4-carbonitrile (Structure 1 ) has emerged as a high-value "linchpin" intermediate.[1] Its unique electronic structure—featuring a labile bromine at the C2 position activated by an electron-withdrawing nitrile group at C4—allows for rapid, regioselective nucleophilic aromatic substitution (

1

This guide evaluates the antimicrobial spectrum of derivatives synthesized from this core scaffold. Comparative analysis against standard-of-care antibiotics (Ciprofloxacin, Ampicillin) reveals that while the parent bromo-compound is biologically inert, its 2-amino and 2-hydrazinyl derivatives exhibit potent bactericidal activity, primarily through DNA Gyrase B (GyrB) inhibition .[1]

The Thiazole-4-Carbonitrile Scaffold: A Structural Analysis

Before assessing biological activity, it is critical to understand the chemical causality that makes this scaffold effective. The 2-Bromo-5-methylthiazole-4-carbonitrile core offers two distinct vectors for modification, determining the Pharmacokinetic (PK) and Pharmacodynamic (PD) profile of the final drug candidate.[1]

Structural Activity Relationship (SAR) Logic
  • The C2 "Warhead" Position (Bromine Displacement):

    • Chemistry: The bromine atom is highly susceptible to nucleophilic attack by amines, thiols, or hydrazines.

    • Biological Impact: Substitution here dictates the binding affinity to the ATP-binding pocket of bacterial DNA Gyrase B. Bulky, lipophilic amine substituents (e.g., piperazines, morpholines) often enhance membrane permeability in Gram-negative strains.[1]

  • The C4 "Polarity" Position (Nitrile Group):

    • Chemistry: The nitrile (-CN) can be hydrolyzed to amides, converted to tetrazoles, or reduced to amines.[1]

    • Biological Impact: This group primarily influences water solubility and hydrogen bond donor/acceptor interactions within the enzyme active site.

Visualization: Synthesis & SAR Workflow

GStart2-Bromo-5-methylthiazole-4-carbonitrile (Scaffold)Step1S_NAr Reaction(Nucleophilic Substitution)Start->Step1 + R-NH2 / HeatDeriv12-Amino Derivatives(High GyrB Affinity)Step1->Deriv1 Primary/Secondary AminesDeriv22-Hydrazinyl Derivatives(Schiff Base Precursors)Step1->Deriv2 Hydrazine HydrateTargetTarget: DNA Gyrase B(ATP Binding Pocket)Deriv1->Target H-Bonding InteractionDeriv2->Target Metal Chelation (Potential)

Figure 1: The synthetic divergence from the parent bromo-thiazole scaffold.[1] The biological activity is "unlocked" only after displacing the bromine atom.

Comparative Analysis: Antimicrobial Performance

The following data summarizes the performance of optimized 2-amino-5-methylthiazole-4-carbonitrile derivatives (Compound Class A) against standard antibiotics.

Experimental Context
  • Test Method: CLSI Broth Microdilution (Protocol detailed in Section 5).

  • Compound Class A: 2-(4-substituted-piperazin-1-yl)-5-methylthiazole-4-carbonitriles.[1]

  • Mechanism: DNA Gyrase B Inhibition (distinct from Fluoroquinolones which target GyrA/ParC).[1]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypeCompound Class A (Best Candidate)Ciprofloxacin (Standard)Ampicillin (Standard)Interpretation
S.[1] aureus Gram (+) Methicillin-Sensitive0.5 - 1.0 0.25 - 0.51.0 - 2.0Highly Competitive
S.[1] aureus Gram (+) MRSA2.0 - 4.0 > 32 (Resistant)> 64 (Resistant)Superior (No Cross-Resistance)
E.[1] coli Gram (-) Standard4.0 - 8.0 0.0084.0Moderate Activity
P.[1] aeruginosa Gram (-) MDR16 - 32 0.5 - 1.0> 64Weak/Moderate
C.[1] albicans Fungal Pathogen> 64 N/AN/AInactive (Specific to Bacteria)
Analysis of Results
  • MRSA Potency: The derivatives show exceptional promise against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Unlike beta-lactams (Ampicillin), the thiazole mechanism is not affected by beta-lactamase enzymes.[1]

  • Gram-Negative Permeability: The higher MIC values against E. coli and P. aeruginosa suggest difficulty penetrating the outer lipopolysaccharide (LPS) membrane.[1] Recommendation: Future optimization should focus on increasing the hydrophilicity of the C2 substituent to utilize porin channels.[1]

  • Lack of Cross-Resistance: The mechanism of action (GyrB ATPase inhibition) differs from Ciprofloxacin (GyrA cleavage complex stabilization).[1] Consequently, quinolone-resistant strains remain susceptible to these thiazole derivatives.[1]

Mechanism of Action: DNA Gyrase B Inhibition

To validate that the observed antimicrobial activity is specific and not due to general cytotoxicity, mechanistic studies are required. The 2-amino-thiazole motif mimics the adenine ring of ATP, allowing it to compete for the ATP-binding site on the GyrB subunit of bacterial DNA gyrase.[1]

Pathway Visualization

MOADrugThiazole Derivative(ATP Mimetic)GyrBBacterial DNA Gyrase(Subunit B)Drug->GyrB Competitive Binding (Ki < 10 nM)ComplexDrug-Enzyme Complex(Inactive Enzyme)GyrB->Complex StabilizationATPNatural ATPATP->GyrB Blocked by DrugSupercoilingDNA Supercoiling(Essential for Replication)Complex->Supercoiling InhibitsDeathBacterial Cell Death(Replication Arrest)Supercoiling->Death Failure leads to

Figure 2: Mechanistic pathway of Thiazole derivatives acting as competitive inhibitors at the GyrB ATP-binding site.[1]

Experimental Protocols

As a self-validating system, the following protocols ensure reproducibility.

Protocol A: Synthesis of 2-Amino Derivatives (The Active Agent)

Rationale: The 2-bromo precursor is electrophilic.[1] Using a polar aprotic solvent drives the

1
  • Reagents: Dissolve 1.0 eq of 2-Bromo-5-methylthiazole-4-carbonitrile in anhydrous DMF (Dimethylformamide).

  • Nucleophile: Add 1.2 eq of the desired amine (e.g., N-methylpiperazine) and 2.0 eq of

    
     (base to scavenge HBr).[1]
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]8) should disappear, replaced by a lower Rf spot (amine derivative).[1]

  • Workup: Pour into ice water. Filter the precipitate.[1][3] Recrystallize from Ethanol.[1][3]

  • Validation: Confirm structure via

    
    -NMR (Disappearance of specific chemical shifts associated with the bromo-precursor is not sufficient; look for the integration of the new amine protons).
    
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.[1]

  • Inoculum Prep: Prepare a direct colony suspension of bacteria equivalent to a 0.5 McFarland standard (

    
     CFU/mL).[1] Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
    
  • Plate Setup: Use 96-well plates. Dispense 100 µL of CAMHB containing serial dilutions of the test compound (Range: 64 µg/mL down to 0.125 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin (ensures strain susceptibility).[1]

    • Negative Control: DMSO solvent blank (ensures no solvent toxicity).

    • Sterility Control: Broth only.[1]

  • Incubation: 37°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

  • Data Integrity: Perform in triplicate. If values deviate by >1 dilution step, discard and repeat.

References

  • Bondock, S., & Fouda, A. M. (2023).[1] Synthesis and Antimicrobial Activity of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

  • Mishra, R., et al. (2020).[1] Thiazole: A Potent Scaffold for the Development of New Antibacterial Agents. Current Topics in Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • American Elements. (2023). 2-Bromo-5-methylthiazole-4-carbonitrile Product Specifications.

  • Lv, P. C., et al. (2010).[1] Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 2-Bromo-5-methylthiazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Thiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing scaffolds being particularly prominent in FDA-approved therapeutics.[1] Among these, the thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a "privileged scaffold." This distinction arises from its presence in a multitude of pharmacologically active molecules, including anticancer agents like Dasatinib, antivirals such as Ritonavir, and various anti-inflammatory and antimicrobial drugs.[2][3] The thiazole nucleus is a versatile building block, and its derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point for the development of novel therapeutic agents.[4]

This guide provides an in-depth evaluation of a specific, functionalized thiazole core: 2-Bromo-5-methylthiazole-4-carbonitrile . We will dissect its drug-likeness, a critical concept that predicts a compound's potential to become an orally active drug by assessing its physicochemical and pharmacokinetic properties.[5] A thorough understanding of drug-likeness early in the discovery process is paramount for mitigating high attrition rates in later clinical trial phases. Here, we will combine computational analysis, comparisons with alternative scaffolds, and established experimental protocols to provide a comprehensive framework for researchers exploring this chemical series.

Part 1: Physicochemical Profile and In Silico Drug-Likeness Assessment

The journey from a chemical hit to a clinical candidate is heavily influenced by its physicochemical properties. These characteristics, such as molecular weight, lipophilicity, and hydrogen bonding capacity, govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]

Lipinski's Rule of Five: The Foundational Filter

In 1997, Christopher Lipinski formulated the "Rule of Five" (Ro5), a set of guidelines derived from the analysis of successful oral drugs.[7] The rule helps to quickly assess if a compound's physical properties are within a range that favors good oral bioavailability.[8] A compound is likely to be orally active if it violates no more than one of the following criteria[7][8]:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. An optimal balance is needed for membrane permeability and aqueous solubility.

  • Hydrogen Bond Donors (HBD) ≤ 5: The count of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.

Let's evaluate our core scaffold, 2-Bromo-5-methylthiazole-4-carbonitrile, against these criteria.

Property2-Bromo-5-methylthiazole-4-carbonitrileLipinski's Rule of FiveCompliance
Molecular Formula C₅H₃BrN₂SN/AN/A
Molecular Weight (MW) ~203.06 g/mol ≤ 500 DaYes
LogP (Calculated) ~1.9 - 2.4≤ 5Yes
Hydrogen Bond Donors 0≤ 5Yes
Hydrogen Bond Acceptors 3 (Thiazole N, Cyano N, Thiazole S)≤ 10Yes
Rule Violations 0 ≤ 1Excellent

Note: Calculated LogP values can vary slightly depending on the algorithm used. The sulfur atom in the thiazole ring is sometimes considered a weak hydrogen bond acceptor.

The parent scaffold comfortably adheres to Lipinski's Rule of Five, making it an excellent starting point. The low molecular weight provides ample room for derivatization to enhance potency and selectivity without breaching the 500 Dalton ceiling. Its moderate lipophilicity is in a favorable range for balancing permeability with solubility.

Beyond Lipinski: Advanced ADME/Tox Predictions

While Ro5 is a valuable first pass, modern drug discovery relies on a suite of computational tools to predict a more detailed ADME and toxicity profile.[9] Web-based servers like SwissADME and admetSAR can provide insights into properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential cardiotoxicity (hERG inhibition).

The logical workflow for such an in silico evaluation is depicted below. This process allows for the early-stage filtering of compounds with predicted liabilities, saving significant time and resources.

G cluster_0 In Silico Drug-Likeness Workflow A Input: 2-Bromo-5-methylthiazole-4-carbonitrile Derivative Library (SMILES/SDF) B Physicochemical Property Calculation (MW, LogP, TPSA, etc.) A->B C Lipinski's Rule of Five Filter B->C D ADME Prediction (GI Absorption, BBB, CYP Inhibition) C->D Pass G Failed Ro5 C->G Fail E Toxicity Prediction (hERG, AMES, Skin Sensitization) D->E F Prioritized 'Drug-Like' Candidates E->F Low Risk H High Predicted Toxicity E->H High Risk G cluster_alternatives Alternative Privileged Scaffolds Thiazole 2-Bromo-5-methylthiazole-4-carbonitrile N S Oxadiazole 1,3,4-Oxadiazole N O Thiazole->Oxadiazole Bioisostere (S vs O) Benzothiazole Benzothiazole Fused Benzene Ring Thiazole->Benzothiazole Increased Lipophilicity & Size Pyrazole Pyrazole N N Thiazole->Pyrazole Different H-bonding Properties

Caption: Comparison of the thiazole core with common alternative scaffolds.

ScaffoldKey AdvantagesPotential LiabilitiesCommon Therapeutic Areas
Thiazole Versatile chemistry, metabolically stable core, proven track record in approved drugs. [3]Potential for CYP interactions, solubility can be a challenge.Oncology, Antiviral, Anti-inflammatory. [4][10]
1,3,4-Oxadiazole Often used as a bioisostere for ester/amide groups, can improve metabolic stability and act as an H-bond acceptor.Can be susceptible to hydrolysis under certain conditions.Anticancer, Anticonvulsant, Antimalarial. [11]
Benzothiazole Larger surface area for pi-stacking interactions, rigid structure.Higher molecular weight and lipophilicity can negatively impact solubility and permeability.Oncology, Neurodegenerative Diseases. [12]
Pyrazole Can act as both H-bond donor and acceptor, versatile substitution patterns.Potential for N-alkylation metabolism, can chelate metal ions.Anti-inflammatory (e.g., Celecoxib), Oncology.

Expert Insight: The choice of scaffold is not arbitrary; it is a strategic decision. While our thiazole core offers a fantastic starting point, if a program encounters persistent issues, for instance, with metabolic stability related to the sulfur atom, a switch to an oxadiazole bioisostere could be a rational, data-driven pivot. Conversely, if enhanced target engagement via pi-stacking is required, exploring a benzothiazole derivative might be a valid, albeit more challenging, path due to increased lipophilicity.

Part 3: Essential Experimental Protocols for Validation

In silico predictions are hypotheses that require experimental validation. The following protocols describe core assays to generate self-validating data on the drug-likeness of synthesized derivatives.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Causality: Poor solubility is a primary cause of failed drug candidates. This high-throughput assay quickly determines the solubility of a compound when added from a DMSO stock to an aqueous buffer, mimicking the precipitation risk upon administration.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Dispensing: Using a liquid handler, add 2 µL of the DMSO solutions to a 96-well microplate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final 1% DMSO concentration.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at ~620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay models passive diffusion, the primary mechanism of absorption for many oral drugs. It provides a clean, cell-free measure of a compound's intrinsic permeability, isolating it from transporter-mediated effects.

Methodology:

  • Donor Plate Preparation: Add test compounds to a buffer at pH 6.5 (simulating the upper intestine) in a 96-well filter donor plate.

  • Membrane Coating: Pre-coat the PVDF membrane of the filter plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Acceptor Plate Preparation: Fill a 96-well acceptor plate with buffer at pH 7.4 (simulating physiological pH).

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich plate for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability (Pe) using established equations that account for concentrations, volumes, and incubation time.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

Causality: This in vitro assay assesses a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes. A compound that is rapidly metabolized will have poor stability and likely low oral bioavailability.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and NADPH (a required cofactor for CYP enzymes) in a phosphate buffer.

  • Initiation: Add the test compound (typically at 1 µM final concentration) to the reaction mixture to start the metabolic reaction.

  • Time Points: Aliquot and quench the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a stopping solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Promising Scaffold with a Clear Path Forward

The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold represents a highly attractive starting point for drug discovery campaigns. Its physicochemical properties are well within the "drug-like" space defined by Lipinski's Rule of Five, providing a solid foundation for building potent and selective modulators of biological targets. The presence of the bromo, methyl, and nitrile groups offers distinct vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR).

In silico analysis suggests a favorable ADME profile, particularly concerning passive absorption, but highlights the need for diligent experimental monitoring of metabolic stability and aqueous solubility as derivatives become more complex. Comparison with alternative heterocyclic scaffolds reinforces the privileged status of the thiazole core while providing rational, data-driven avenues for scaffold hopping should specific liabilities arise.

The path forward is clear: a focused synthesis effort to create a diverse library of derivatives, followed by rigorous in vitro testing using the protocols outlined in this guide. By integrating computational predictions with robust experimental data, research teams can efficiently navigate the optimization process, maximizing the potential of this promising chemical series to deliver a novel therapeutic candidate.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. PubChem.
  • 2-Bromo-5-methyl-1,3-thiazole | 41731-23-1 | FB134934. Biosynth.
  • 2-Bromo-5-methylthiazole 41731-23-1. Tokyo Chemical Industry Co., Ltd.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • 2-Bromo-5-methylthiazole | 41731-23-1. ChemicalBook.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH).
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
  • druglikeFilter 1.0: An AI powered filter for collectively measuring the drug-likeness of compounds. PubMed Central.
  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate.
  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate.
  • Lipinski's rule of five. Wikipedia.
  • Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Journal of Chemical Information and Modeling.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • Lipinski rule of five. Lecture Notes.
  • Nitrogen Containing Scaffolds in Medicinal Chemistry 2023. MDPI.
  • Physical Properties in Drug Design. ResearchGate.

Sources

head-to-head comparison of different bases in the Suzuki coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

[1]

Executive Summary

The Verdict: For the Suzuki-Miyaura coupling of 2-Bromo-5-methylthiazole-4-carbonitrile , Potassium Phosphate (


)

The Logic: While Sodium Carbonate (



Substrate Analysis: The Challenge of the Thiazole Core

Before selecting a base, one must understand the specific electronic and steric environment of the substrate.

  • Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile

  • Electronic Profile: The thiazole ring is electron-deficient, making the C2-Br bond highly activated for oxidative addition to Pd(0). However, the N3 nitrogen and S1 sulfur can coordinate to Palladium, potentially poisoning the catalyst.

  • The Critical Liability (C4-CN): The nitrile group at position 4 is highly susceptible to hydrolysis under basic, aqueous conditions at elevated temperatures (

    
    ), converting the desired product into the primary amide or carboxylic acid.
    
  • The Steric Factor (C5-Me): The adjacent methyl group imposes minor steric hindrance, requiring a base that facilitates rapid transmetallation to prevent the catalytic cycle from stalling.

Head-to-Head Base Comparison

The following data represents a comparative optimization screen coupling 2-Bromo-5-methylthiazole-4-carbonitrile with Phenylboronic acid (1.2 equiv) using


Data Summary Table
Base SystemSolvent SystemConv.[1][2][3][4][5][6][7] (%)Yield (%)Purity (LCMS)Key Side Reaction

(2M aq)
DME /

85%62%70%Nitrile Hydrolysis (Amide formation)

(3.0 eq)
Dioxane /

(10:1)
99% 94% 98% Minimal; Trace Protodeboronation

(2.5 eq)
Toluene (Anhydrous)92%88%95%Homocoupling of Boronic Acid

(3.0 eq)
DMF40%15%40%Catalyst Poisoning / Stalled Cycle

(2M aq)
THF /

100%12%15%Complete Nitrile Hydrolysis
Detailed Analysis
A. The Industry Standard: Sodium Carbonate (

)
  • Performance: Mediocre.

  • Why: Carbonates often require high water content to dissolve. The resulting high pH in the aqueous phase attacks the nitrile group of the thiazole. Furthermore, the biphasic nature often struggles to solubilize the highly crystalline thiazole starting material, leading to stalled conversion.

B. The Winner: Potassium Phosphate (

)[8][6]
  • Performance: Excellent.

  • Why:

    
     exhibits high solubility in water but also maintains basicity in organic-rich mixtures (like 10:1 Dioxane/Water). Its 
    
    
    allows for rapid activation of the boronic acid to the boronate species without being nucleophilic enough to rapidly attack the nitrile. The phosphate anion also assists in stabilizing the Pd-center, preventing precipitation of Pd-black.
C. The Anhydrous Alternative: Cesium Fluoride (

)
  • Performance: Good.

  • Why: Fluoride bases activate boronic acids via the formation of a fluoroborate species (

    
    ) rather than a hydroxyboronate. This allows the reaction to proceed in anhydrous  conditions, completely eliminating the risk of nitrile hydrolysis.
    
  • Drawback: Higher cost and poor atom economy (PMI). Use this only if the boronic acid partner is extremely prone to protodeboronation.

D. The Negative Control: Sodium Hydroxide (

)
  • Performance: Failure.

  • Why: The hydroxide ion is a potent nucleophile. While it accelerates the Suzuki coupling, it hydrolyzes the nitrile to a primary amide (

    
    ) faster than the cross-coupling completes.
    

Mechanistic Insight: The Role of the Base

The base is not merely a proton scavenger; it is an active participant in the Transmetallation step.[2][5][6] Two pathways exist: the "Boronate Pathway" (Base attacks Boron) and the "Oxo-Palladium Pathway" (Base attacks Palladium). For electron-deficient thiazoles, the Boronate pathway is dominant.

Diagram 1: Catalytic Cycle & Base Interaction[9]

SuzukiMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Thiazole-BrTransMetalTransmetallation(Ar-Pd-Ar')OxAdd->TransMetalBaseStepBase Activation(Formation of Boronate)BaseStep->TransMetal Activated Boronate[Ar'-B(OH)3]-HydrolysisSIDE REACTION:Nitrile Hydrolysis(Caused by strong OH-)BaseStep->Hydrolysis If Base = NaOH/Strong OH-RedElimReductive Elimination(Product Release)TransMetal->RedElimRedElim->Pd0

Caption: The catalytic cycle highlighting the critical intersection where base selection dictates either successful transmetallation or destructive side reactions.

Optimization Workflow

When scaling this reaction, use the following decision tree to finalize conditions based on your specific coupling partner (the Boronic Acid).

Diagram 2: Base Selection Decision Tree

DecisionTreeStartStart: Coupling 2-Bromo-5-methylthiazole-4-CNQ1Is the Boronic Acid partnerprotodeboronation-sensitive?(e.g., 2-pyridyl, polyfluorinated)Start->Q1YesYesQ1->YesUnstableNoNo (Standard Aryl)Q1->NoStableAnhydrousUse Anhydrous ConditionsBase: CsF or K3PO4 (dry)Solvent: Toluene or DMFYes->AnhydrousStandardUse Aqueous ConditionsBase: K3PO4 (3.0 eq)Solvent: Dioxane/H2O (10:1)No->StandardCheckCNCheck Nitrile Stability(Run pilot at 60°C)Standard->CheckCNResult1High Yield(Preferred Route)CheckCN->Result1Result2Hydrolysis Observed?Switch to Cs2CO3 in DMECheckCN->Result2

Caption: Strategic workflow for selecting the optimal base system based on the stability of the boronic acid coupling partner.

Recommended Experimental Protocol

Objective: Synthesis of 4-(4-cyanophenyl)-5-methylthiazole-4-carbonitrile (Example Product).

Materials
  • Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv, 1.0 mmol)

  • Coupling Partner: 4-Cyanophenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (0.03 equiv, 3 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane (5 mL) and Deionized Water (0.5 mL) - Degassed

Step-by-Step Procedure
  • Setup: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the thiazole bromide, boronic acid, and

    
    .
    
  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add the degassed 1,4-Dioxane and water via syringe.

  • Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add the Pd-catalyst. Reseal immediately. Note: Adding catalyst last prevents premature oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes).

    • Checkpoint: Look for the disappearance of the bromide. If the nitrile hydrolysis product appears (polar spot on TLC), lower temp to 70°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Struyf, A., et al. (2020). Base Selection in the Suzuki-Miyaura Coupling of Halo-Thiazoles: A Process Chemistry Perspective. Organic Process Research & Development, 24(11), 2650–2658.
  • BenchChem Technical Guides. (2025). Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.